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5-Bromo-1H-indazole-3-carboxylic acid hydrazide Documentation Hub

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  • Product: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide
  • CAS: 68767-61-3

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathway of 5-Bromo-1H-indazole-3-carboxylic Acid Hydrazide

Executive Summary The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of kinase inhibitors, PROTAC degraders, and dipeptidyl peptidase IV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of kinase inhibitors, PROTAC degraders, and dipeptidyl peptidase IV (DPP-4) inhibitors. Specifically, 5-bromo-1H-indazole-3-carboxylic acid hydrazide serves as a critical, highly functionalized intermediate. The hydrazide moiety provides a versatile nucleophilic handle for subsequent cyclization into bioactive oxadiazoles or triazoles[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical synthetic routes. This whitepaper details a highly optimized, three-step linear synthesis pathway, emphasizing the mechanistic causality behind reagent selection, self-validating experimental checkpoints, and quantitative yield optimization.

Retrosynthetic Strategy & Pathway Overview

The synthesis of 5-bromo-1H-indazole-3-carboxylic acid hydrazide is achieved through a controlled, three-stage linear sequence starting from the commercially available 1H-indazole-3-carboxylic acid.

  • Regioselective Bromination: Direct electrophilic aromatic substitution to install the bromine atom at the C-5 position.

  • Anhydrous Esterification: Conversion of the carboxylic acid to a methyl ester to create a superior electrophilic center.

  • Nucleophilic Hydrazinolysis: Displacement of the methoxy group by hydrazine hydrate to yield the final carbohydrazide.

SynthesisPathway A 1H-indazole-3-carboxylic acid B 5-Bromo-1H-indazole-3-carboxylic acid A->B Br2, AcOH 90°C, 16h C Methyl 5-bromo-1H-indazole-3-carboxylate B->C SOCl2, MeOH 50°C, 12h D 5-Bromo-1H-indazole-3-carboxylic acid hydrazide C->D NH2NH2·H2O, EtOH Reflux, 4h

Figure 1: Three-step synthetic pathway for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

Mechanistic Pathways and Experimental Methodologies

Step 1: Regioselective Bromination of the Indazole Core

Mechanistic Rationale: Direct bromination of 1H-indazole-3-carboxylic acid requires a polar protic solvent capable of solubilizing the rigid indazole core at elevated temperatures while stabilizing the intermediate bromonium ion. Glacial acetic acid serves this dual purpose perfectly. The electron-donating nature of the indazole nitrogen atoms directs the electrophilic attack predominantly to the C-5 position, minimizing polybromination artifacts[2].

Validated Protocol:

  • Initiation: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per mmol of substrate). Heat the suspension to 120 °C until a clear, homogeneous solution is achieved[2].

  • Reagent Addition: Cool the solution slightly to 90 °C. Slowly add a solution of elemental bromine (Br₂, 2.0 eq) dissolved in a minimal volume of glacial acetic acid dropwise. Causality Note: Dropwise addition prevents thermal runaway and suppresses the formation of dibrominated impurities.

  • Propagation: Maintain the reaction at 90 °C for 16 hours[2].

  • Validation Checkpoint (Quenching): Cool the mixture to room temperature and pour it into crushed ice water. A successful reaction is validated by the immediate precipitation of a white-to-off-white solid.

  • Isolation: Stir for 15 minutes, filter the precipitate, wash generously with cold water to remove residual acetic acid, and dry under high vacuum.

Step 2: Anhydrous Esterification via in situ HCl Generation

Mechanistic Rationale: Standard Fischer esterification using aqueous acids often suffers from poor equilibrium dynamics. Instead, reacting thionyl chloride (SOCl₂) with methanol generates anhydrous hydrogen chloride (HCl) gas in situ. This creates a strictly anhydrous, highly acidic environment that drives the esterification of 5-bromo-1H-indazole-3-carboxylic acid to completion without the hydrolytic reversal caused by water byproducts[3].

Validated Protocol:

  • Initiation: Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (excess, acting as both reactant and solvent)[3].

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Causality Note: The reaction is highly exothermic and evolves SO₂ and HCl gases; strict temperature control prevents solvent boil-off and ensures safe gas evolution.

  • Propagation: Remove the ice bath and heat the mixture to 50 °C overnight (approx. 12 hours)[3].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The highly polar carboxylic acid baseline spot should completely convert to a higher Rf ester spot.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography to yield methyl 5-bromo-1H-indazole-3-carboxylate as a solid[3].

Step 3: Nucleophilic Hydrazinolysis

Mechanistic Rationale: The conversion of the methyl ester to a hydrazide relies on the "alpha-effect" of hydrazine hydrate (NH₂NH₂·H₂O), where the adjacent lone pairs on the nitrogen atoms drastically increase its nucleophilicity. Ethanol is selected as the solvent because its boiling point (78 °C) provides an optimal reflux temperature that provides enough thermal energy to overcome the activation barrier of the tetrahedral intermediate without degrading the indazole core[4].

Mechanism M1 Methyl Ester Core (Electrophile) M3 Tetrahedral Intermediate (C-O bond breaking) M1->M3 Nucleophilic Attack M2 Hydrazine Hydrate (Nucleophile) M2->M3 Nucleophilic Attack M4 Methanol Elimination (Leaving Group) M3->M4 Collapse of Intermediate M5 Hydrazide Formation (Product) M3->M5 Proton Transfer & Elimination

Figure 2: Nucleophilic acyl substitution mechanism during hydrazinolysis.

Validated Protocol:

  • Initiation: To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) at room temperature, add hydrazine hydrate (1.5 to 2.0 eq)[4].

  • Propagation: Stir the resulting solution at reflux temperature (78 °C) for 4 hours[4].

  • Validation Checkpoint: As the reaction progresses, the product often begins to precipitate out of the hot ethanol solution due to the lower solubility of the highly polar hydrazide compared to the starting ester.

  • Isolation: Briefly cool the mixture to room temperature. Evaporate the ethanol under high vacuum at 60 °C[4]. Wash the resulting solid with cold diethyl ether to remove unreacted hydrazine, and recrystallize from ethanol/DMF if ultra-high purity is required.

Quantitative Data & Yield Optimization

To ensure reproducibility across different scales of synthesis, the following table summarizes the optimized reaction parameters and expected quantitative yields based on standard application protocols.

Synthetic StepTransformationPrimary ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
Step 1 BrominationBr₂ (2.0 eq)Glacial Acetic Acid901687.5%[2]
Step 2 EsterificationSOCl₂ (2.0 eq)Anhydrous Methanol501290.0%[3]
Step 3 HydrazinolysisNH₂NH₂·H₂O (1.5 eq)Ethanol78 (Reflux)480.0 - 85.0%[4]

Analytical Characterization Standards

To validate the integrity of the intermediates, specific spectroscopic markers must be observed:

  • Intermediate 1 (5-bromo-1H-indazole-3-carboxylic acid):

    • ¹H NMR (DMSO-d6): The disappearance of the C-5 proton and the shifting of the aromatic signals are key. Expected peaks: δ 13.95 (s, 1H, COOH), 13.18 (br s, 1H, NH), 8.21 (d, J = 1.2 Hz, 1H, C4-H), 7.65 (d, J = 7.0 Hz, 1H, C7-H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H, C6-H)[2].

    • Mass Spectrometry (ESI-MS): m/z 242.0 ([M + H]⁺)[2].

  • Target Compound (5-Bromo-1H-indazole-3-carboxylic acid hydrazide):

    • IR Spectroscopy: Look for the emergence of strong N-H stretching bands (typically 3300-3200 cm⁻¹) and the shift of the carbonyl (C=O) stretch to the amide/hydrazide region (~1650 cm⁻¹)[4].

    • ¹H NMR: The appearance of the hydrazide NH₂ (broad singlet, ~4.5 ppm) and NH (singlet, ~9.5-10.0 ppm) protons, alongside the preservation of the brominated indazole aromatic pattern.

References

  • Title: Synthesis of 3-[5-(Substituted Phenyl)-[1,3,4] Oxadiazol-2-yl]-1H-Indazole Source: Taylor & Francis (Polycyclic Aromatic Compounds) URL: [Link]

  • Title: Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Executive Summary In contemporary drug discovery, the indazole scaffold is recognized as a privileged structure, frequently deployed in the development of kinase inhibitors, 5-HT receptor antagonists, and calcium-release...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the indazole scaffold is recognized as a privileged structure, frequently deployed in the development of kinase inhibitors, 5-HT receptor antagonists, and calcium-release activated calcium (CRAC) channel blockers [[1]]([Link]). Within this chemical space, 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3) serves as a critical, highly functionalized intermediate . This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating synthetic workflows, designed specifically for application scientists and medicinal chemists.

Structural Rationale and Physicochemical Profile

The utility of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide stems from three distinct structural features:

  • The Indazole Core: Provides a rigid, planar aromatic framework capable of engaging in π−π stacking and acting as a bidentate hydrogen-bond donor/acceptor within deep binding pockets (e.g., the ATP-binding hinge region of kinases) .

  • The 5-Bromo Substitution: The heavy halogen atom introduces a vector for halogen bonding while moderately increasing lipophilicity. Crucially, it blocks the metabolically labile 5-position on the indazole ring, thereby enhancing the pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs) .

  • The Hydrazide Linker: The −C(=O)NHNH2​ moiety acts as a highly reactive nucleophilic handle. It provides an essential hydrogen-bond donor/acceptor pair and serves as the primary initiation point for structural diversification, such as the synthesis of diacyl hydrazines or dehydrative cyclization into 1,3,4-oxadiazoles .

Quantitative Physicochemical Properties

The following table summarizes the foundational physicochemical descriptors of the compound, which are critical for predicting blood-brain barrier penetration, solubility, and target engagement.

PropertyValue
Chemical Name 5-Bromo-1H-indazole-3-carboxylic acid hydrazide
CAS Registry Number 68767-61-3
PubChem CID 21856008
Molecular Formula C₈H₇BrN₄O
Molecular Weight 255.07 g/mol
XLogP3 (Lipophilicity) 1.1 [[2]]([Link])
Hydrogen Bond Donors 3 (Indazole NH, Hydrazide NH, Hydrazide NH₂)
Hydrogen Bond Acceptors 4 (Indazole N, Carbonyl O, Hydrazide N x2)
Rotatable Bonds 2

Synthetic Methodology: A Self-Validating Protocol

To ensure high-fidelity API generation, the synthesis of the hydrazide must be tightly controlled. The following two-step protocol is designed with built-in causality and in-process controls (IPCs) to guarantee a self-validating workflow .

Step 1: Esterification of the Carboxylic Acid
  • Procedure: React 5-bromo-1H-indazole-3-carboxylic acid with absolute methanol using a catalytic amount of concentrated sulfuric acid under reflux.

  • Causality: The free carboxylic acid is highly stable and resistant to direct nucleophilic attack by hydrazine. Esterification activates the carbonyl carbon, significantly lowering the activation energy required for the subsequent acyl substitution .

Step 2: Hydrazinolysis
  • Procedure: Dissolve the resulting methyl ester intermediate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 to 2.0 eq) dropwise. Reflux the mixture at 80°C for 4 hours.

  • Causality: Ethanol serves as a protic solvent that stabilizes the transition state. An excess of hydrazine is critical; it establishes pseudo-first-order kinetics that overwhelmingly favor the formation of the mono-hydrazide, preventing the formation of symmetric, inactive diacylhydrazine dimers .

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The system validates its own completion when the ester mass peak completely disappears, replaced by the emergence of the m/z 255.0/257.0 [M+H]+ doublet (characteristic of the 1:1 bromine isotope ratio).

  • Isolation: Cool the mixture to room temperature and precipitate with ice water. The target hydrazide has exceptionally low aqueous solubility compared to unreacted hydrazine, allowing for high-purity isolation via simple vacuum filtration without the need for column chromatography .

Synthesis A 5-Bromo-1H-indazole- 3-carboxylic acid B Esterification (MeOH, H2SO4) A->B C Methyl Ester Intermediate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide D->E

Synthetic workflow for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

Physicochemical Characterization Workflows

To accurately profile the compound for drug formulation, empirical solubility must be determined to corroborate the theoretical XLogP3 value of 1.1 .

Kinetic Solubility Assessment Protocol
  • Preparation: Prepare a 10 mM stock solution of the hydrazide in 100% DMSO.

    • Causality: DMSO ensures complete initial dissolution, establishing an absolute baseline for kinetic solubility without risking thermal degradation of the hydrazide bond.

  • Spiking: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final theoretical concentration of 100 µM (maintaining a final DMSO concentration of 1%).

  • Incubation & Filtration: Incubate the solution at 37°C for 2 hours on an orbital shaker. Filter the mixture through a 0.22 µm PVDF membrane.

    • Causality: Filtration removes micro-precipitates that would otherwise artificially inflate UV absorbance readings during quantification.

  • Self-Validation (Quantification): Analyze the filtrate via HPLC-UV against a standard curve. The protocol is self-validating if the mass balance (concentration in filtrate + concentration extracted from the retentate on the filter) equals the initial spiked concentration. This confirms that no compound was lost to non-specific binding on the PVDF membrane.

Downstream Applications in Drug Discovery

The primary application of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is its use as a precursor for generating diverse libraries of bioactive molecules, particularly in the pursuit of novel protein kinase C- β /Akt inhibitors .

Amide Coupling to Diacyl Hydrazines
  • Protocol: Dissolve the hydrazide (1.0 eq) and a substituted aryl acid (1.0 eq) in DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq). Stir at room temperature for 2-6 hours .

  • Causality: HATU is selected over standard EDC/HOBt because it rapidly forms a highly active HOAt ester with the aryl acid, minimizing side reactions. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system, driving the formation of the active ester without competing as a nucleophile .

  • Validation: The reaction is visually validated by the immediate precipitation of the diacyl hydrazine product upon the addition of ice water. Failure to precipitate indicates incomplete coupling or an excessive volume of DMF .

DrugDiscovery A 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide B Amide Coupling (Aryl Acids, HATU, DIPEA) A->B Structural Diversification C Diacyl Hydrazine Derivatives B->C D Dehydrative Cyclization (POCl3) C->D Ring Closure F Kinase Inhibition (e.g., PAK1, Akt) C->F Direct Binding E 1,3,4-Oxadiazole Derivatives D->E E->F Enhanced Lipophilicity

Downstream derivatization and target engagement pathways in drug discovery.

References

  • Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(5):2795-2802. [Link]

  • "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." National Center for Biotechnology Information (PMC).[Link]

  • "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." ResearchGate. [Link]

  • "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21856008, 5-Bromo-1H-indazole-3-carboxylic acid hydrazide." PubChem.[Link]

Sources

Foundational

Molecular Structure and Conformational Dynamics of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide: A Technical Guide

Executive Summary 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, drug discovery, and the synthesis of complex co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, drug discovery, and the synthesis of complex coordination compounds. This whitepaper provides an in-depth analysis of its molecular structure, electronic topology, tautomeric equilibrium, and conformational dynamics. By understanding the causality behind its physical chemistry, researchers can better predict its behavior in biological systems and optimize synthetic workflows.

Chemical Identity & Electronic Topology

The core architecture of the title compound consists of a bicyclic indazole ring system, perturbed by a bromine atom at the C5 position and functionalized with a carbohydrazide moiety at the C3 position[1].

The presence of the bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) while simultaneously offering weak resonance donation (+R effect) into the aromatic system. This electronic modulation significantly impacts the electron density of the pyrazole ring, slightly increasing the acidity of the N1 proton compared to an unsubstituted indazole. The carbohydrazide group acts as a potent bidentate pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is critical for target protein binding and metal chelation[2].

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptorImpact on Drug Development
Molecular Formula C₈H₇BrN₄ODefines baseline stoichiometry and mass (255.07 g/mol )[1].
CAS Registry Number 68767-61-3Unique identifier for procurement and database indexing[1].
H-Bond Donors 3 (N1-H, NH, NH₂)Facilitates strong interactions with kinase hinge regions.
H-Bond Acceptors 3 (N2, C=O, NH₂)Enables complex intra/intermolecular hydrogen bonding networks.
Topological Polar Surface Area ~82 ŲOptimal for membrane permeability while retaining high solubility.

Annular Tautomerism: 1H vs. 2H Dynamics

A defining characteristic of the indazole heterocycle is its capacity for annular tautomerism, existing primarily in an equilibrium between the 1H- and 2H-tautomeric forms[3].

The Causality of Stability: Theoretical and experimental studies consistently demonstrate that the 1H-tautomer is thermodynamically favored[3]. This preference is rooted in aromaticity: the 1H-form maintains a fully delocalized benzenoid structure in the six-membered ring. In contrast, the 2H-tautomer adopts a quinonoid electronic configuration, which carries a significant energetic penalty[4]. Consequently, in both the solid state and in solution under physiological conditions, the 1H-tautomer is the predominant species.

TautomericEquilibrium N1 1H-Tautomer (Benzenoid Form) Thermodynamically Favored N2 2H-Tautomer (Quinonoid Form) Kinetically Accessible N1->N2 Proton Migration

Figure 1: Annular tautomeric equilibrium of the indazole core.

Understanding this tautomerism is critical during N-alkylation reactions, as direct alkylation often yields a mixture of N1- and N2-substituted products depending on the base and solvent utilized[4].

Conformational Flexibility & Hydrogen Bonding

The carbohydrazide moiety introduces significant conformational flexibility to the molecule. The C3–C(O) bond possesses partial double-bond character due to resonance from the adjacent indazole ring, restricting free rotation and leading to distinct syn and anti rotamers.

Furthermore, indazole-3-carboxylic acid derivatives are notorious for forming robust intermolecular hydrogen-bonded inversion dimers in the crystal lattice[5]. The N1-H acts as a donor to the C=O or N2 acceptor of an adjacent molecule. In the hydrazide derivative, this network is further complicated by the terminal -NH₂ group, which can participate in extensive solvent interactions or target-site docking[2].

ConformationalStates Syn Syn Rotamer Anti Anti Rotamer Syn->Anti C3-C(O) Rotation

Figure 2: Rotational isomerism around the C3-carbonyl bond.

Self-Validating Synthetic Methodology

The synthesis of 5-bromo-1H-indazole-3-carboxylic acid hydrazide requires a strategic, two-step approach. Direct coupling of hydrazine to the free carboxylic acid is thermodynamically unfavorable. Therefore, an esterification-hydrazinolysis sequence is employed[2].

Experimental Protocol

Step 1: Esterification (Activation)

  • Procedure: Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol. Slowly add a catalytic amount of concentrated H₂SO₄ (or SOCl₂ to generate HCl in situ). Reflux for 12 hours.

  • Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, allowing the weak nucleophile (methanol) to attack.

  • Self-Validation: Monitor via TLC. The highly polar carboxylic acid spot will disappear, replaced by a higher Rf ester spot.

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)

  • Procedure: Dissolve the isolated methyl ester in absolute ethanol. Add hydrazine hydrate (80%, 3.0-5.0 eq). Reflux for 4-6 hours.

  • Causality: Hydrazine is an alpha-effect nucleophile, making it vastly more reactive than standard amines. It rapidly attacks the ester carbonyl, displacing the methoxy leaving group. Ethanol is chosen as the solvent because the starting ester is soluble, but the highly polar, hydrogen-bonding hydrazide product is not.

  • Self-Validation: As the reaction progresses, the product will spontaneously precipitate from the hot solution. This phase separation acts as a built-in purification mechanism, driving the equilibrium to completion.

SynthesisWorkflow SM 5-Bromo-1H-indazole-3-carboxylic acid Ester Methyl 5-bromo-1H-indazole-3-carboxylate (Intermediate) SM->Ester MeOH, H2SO4 (Esterification) Product 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (Target) Ester->Product NH2NH2·H2O, EtOH, Δ (Hydrazinolysis)

Figure 3: Two-step self-validating synthetic workflow for the target hydrazide.

Analytical Validation

To ensure structural integrity and confirm the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The transition from an ester to a hydrazide yields highly specific, predictable shifts[2].

Table 2: Expected ¹H NMR Spectral Assignments (DMSO-d₆)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityDiagnostic Significance
N1-H (Indazole) ~13.7 - 13.9Broad SingletConfirms the intact indazole core; highly deshielded due to aromaticity and H-bonding.
-C(O)NH- (Hydrazide) ~9.8SingletPrimary validation of successful hydrazinolysis[2].
C4-H (Aromatic) ~8.3Doublet (J ~ 1.5 Hz)Deshielded by the adjacent C5-Bromine atom.
C6-H & C7-H (Aromatic) ~7.5 - 7.7Multiplet/DoubletsRepresents the remaining benzenoid protons.
-NH₂ (Hydrazide) ~4.5Broad SingletSecondary validation of the terminal hydrazide moiety[2].

Note: The complete disappearance of the ester methyl singlet (~3.9 ppm) serves as the final confirmation of product purity.

References

  • IUCr Journals (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from[Link]

  • National Institutes of Health (PMC) (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from[Link]

  • Royal Society of Chemistry (RSC) (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from[Link]

Sources

Exploratory

Unveiling the Pharmacological Architecture: A Technical Guide to the Mechanism of Action of Indazole-Based Compounds

Executive Summary For researchers and drug development professionals navigating the complexities of oncology and inflammatory disease targeting, the indazole scaffold represents a highly privileged, versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating the complexities of oncology and inflammatory disease targeting, the indazole scaffold represents a highly privileged, versatile pharmacophore[1]. Characterized by a pyrazole ring fused to a benzene ring, indazole derivatives exhibit profound structural mimicry of the adenine moiety of ATP[2]. This whitepaper dissects the core mechanisms of action (MoA) of indazole-based compounds—primarily their role as precision kinase inhibitors—and provides a self-validating framework of experimental methodologies required to prove their efficacy and target engagement.

The Indazole Scaffold: A Privileged Pharmacophore

The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of several FDA-approved anticancer therapeutics, including pazopanib and axitinib[1]. Because of the delocalization of π electrons, the scaffold exists in multiple tautomeric forms (1H-, 2H-, and 3H-indazole), allowing it to act as an exceptional bioisostere. This unique electronic distribution enables indazole derivatives to anchor deeply within the highly conserved ATP-binding pocket (hinge region) of various protein kinases, establishing critical hydrogen bonds that outcompete endogenous ATP.

Core Mechanisms of Action: Precision Kinase Inhibition

The primary mechanism of action for the most clinically successful indazole derivatives is the competitive, reversible inhibition of receptor tyrosine kinases (RTKs). By occupying the ATP-binding site, these compounds prevent the transphosphorylation of the receptor dimer, thereby halting downstream signal transduction cascades that drive tumor proliferation and angiogenesis.

VEGFR and Angiogenesis Blockade

Tumor-driven angiogenesis relies heavily on the Vascular Endothelial Growth Factor (VEGF) pathway. When VEGF binds to VEGFR-2 on endothelial cells, it triggers the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell survival and vascular permeability. Indazole-based drugs like axitinib and pazopanib are exceptionally potent inhibitors of VEGFR-1, VEGFR-2, and VEGFR-3[3]. By severing this signaling axis, indazoles starve the tumor of its blood supply and induce endothelial cell apoptosis.

Multi-Kinase Targeting Profiles

The indazole core is highly tunable. While axitinib is highly selective for VEGFRs (with sub-nanomolar IC50 values of 0.1 to 0.3 nM)[4], it also inhibits PDGFR β and c-Kit at slightly higher concentrations[4]. Pazopanib exhibits a broader multi-kinase profile, potently targeting VEGFR1 (IC50 = 10 nM), VEGFR2 (IC50 = 30 nM), VEGFR3 (IC50 = 47 nM), PDGFR β (IC50 = 84 nM), and c-Kit (IC50 = 74 nM)[5]. This multi-kinase targeting provides a dual-pronged attack on both the tumor vasculature and the surrounding stroma.

Emerging Pathways: Apoptosis and PI3K

Beyond classical RTK inhibition, novel indazole derivatives act on alternative pathways. For instance, synthesized derivatives like "Compound 2f" have been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2[6]. Furthermore, derivatization at the 6-position (e.g., 6-Bromo-1H-indazole) has yielded potent inhibitors of the PI3K α pathway[7], and fragment-based lead discovery has identified indazoles as potent inhibitors of AXL kinase[8].

Pathway Ligand VEGF / Ligands RTK VEGFR / PDGFR (Receptor Tyrosine Kinases) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / RAF / MEK / ERK RTK->MAPK Phosphorylation Indazole Indazole-Based Inhibitor (e.g., Axitinib, Pazopanib) Indazole->RTK Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Indazole->Apoptosis Induces Angiogenesis Angiogenesis & Proliferation PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Figure 1: Mechanism of action of indazole-based RTK inhibitors disrupting pro-angiogenic signaling.

Quantitative Pharmacodynamics: Target Selectivity

To understand the structure-activity relationship (SAR) of indazole derivatives, we must analyze their half-maximal inhibitory concentrations (IC50). The table below synthesizes the biochemical and cellular potencies of key indazole-based compounds.

CompoundPrimary Target(s)Enzymatic IC50 (nM)Cellular Activity / Phenotype
Axitinib VEGFR-1, -2, -30.1, 0.2, 0.1–0.3[4]Inhibits VEGF-induced vascular permeability[4]
Pazopanib VEGFR-1, -2, -3, PDGFR β 10, 30, 47, 84[5]Inhibits HUVEC proliferation (IC50 ~8 nM)[9]
Compound 2f Apoptotic pathwaysN/A4T1 breast cancer cell IC50 = 230–1150 nM[6]
Compound 26 PI3K α 60[7]Induces cell cycle arrest[7]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a single assay is never sufficient to validate a mechanism of action. A robust screening cascade must be a self-validating system : biochemical affinity must translate to cellular target engagement, which must then correlate with the desired phenotypic outcome. If a compound kills cells but does not inhibit the target kinase in a cell-free assay, the cellular death is likely due to off-target cytotoxicity.

Workflow Synth 1. Chemical Synthesis Indazole Derivatization Biochem 2. Biochemical Profiling (FRET/Radiometric IC50) Synth->Biochem Cellular 3. Cellular Assays (Proliferation/Apoptosis) Biochem->Cellular Validation 4. Target Engagement (Western Blot/eNOS) Cellular->Validation

Figure 2: Self-validating experimental workflow for evaluating indazole-based kinase inhibitors.

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Causality: To prove that the indazole compound directly inhibits the kinase (rather than acting upstream or downstream), we use a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This eliminates cellular permeability and metabolic variables, isolating the direct physical interaction.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole compound in 100% DMSO.

  • Reaction Assembly: In a 384-well microplate, combine the recombinant kinase (e.g., VEGFR-2), a fluorescently labeled peptide substrate, and the indazole compound.

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Crucial Step: Using ATP at the Km​ ensures the assay remains highly sensitive to competitive ATP-site inhibitors, which is the primary binding mode for indazoles.

  • Detection: Add a europium-labeled anti-phosphopeptide antibody. If the kinase is active, it phosphorylates the substrate, the antibody binds, and FRET occurs between the europium donor and the fluorescent acceptor.

  • Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Phenotypic Validation (Apoptosis via Flow Cytometry)

Causality: Biochemical inhibition must translate to cellular efficacy. We measure apoptosis to confirm that the anti-proliferative effect observed in viability assays is truly cytotoxic (killing cells) rather than merely cytostatic (pausing growth).

  • Cell Culture: Seed target cancer cells (e.g., 4T1 breast cancer cells[6] or HUVECs[9]) in 6-well plates and incubate overnight to allow adherence.

  • Treatment: Treat cells with the indazole compound at 0.5x, 1x, and 5x the cellular IC50 determined from prior viability assays. Include a vehicle control (0.1% DMSO).

  • Harvesting: After 48 hours, harvest both adherent and floating cells. Crucial Step: Floating cells must be collected as they represent the late-apoptotic and necrotic populations; discarding them will artificially skew the data.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, which enters cells with compromised membranes, a late apoptosis marker).

  • Acquisition: Analyze via flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells.

By combining the TR-FRET biochemical data with Flow Cytometry phenotypic data, researchers can confidently assert that the indazole derivative is functioning via its intended mechanism of action.

References

  • Benchchem. Unveiling the Anticancer Potential: A Comparative Analysis of Indazole Derivatives. 1[1]

  • NIH / Expert Opinion on Therapeutic Patents. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). 2[2]

  • NIH / PMC. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 6[6]

  • Benchchem. Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. 7[7]

  • ACS Publications. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. 8[8]

  • NIH / PMC. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. 3[3]

  • MedChemExpress. Axitinib is a Multi-Targeted Tyrosine Kinase Inhibitor. 4[4]

  • MedChemExpress. Pazopanib. 9[9]

  • Cell Signaling Technology. Pazopanib. 5[5]

Sources

Foundational

Solubility Profile and Solvation Dynamics of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Executive Summary 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3) is a highly specialized intermediate utilized extensively in pharmaceutical library synthesis and drug discovery[]. Characterized by a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3) is a highly specialized intermediate utilized extensively in pharmaceutical library synthesis and drug discovery[]. Characterized by a rigid indazole core, a lipophilic halogen substitution, and a highly polar carbohydrazide moiety, this compound presents a complex physicochemical profile. This technical guide provides an in-depth analysis of its solubility across various solvent systems, elucidating the structural mechanics driving its solvation and detailing validated experimental protocols for accurate solubility profiling.

Structural Determinants of Solubility

To accurately predict and manipulate the solubility of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, one must evaluate the competing physicochemical forces dictated by its molecular architecture.

The Crystal Lattice and Intermolecular Hydrogen Bonding

Indazole-3-carboxylic acid derivatives are notorious for their high crystallinity and inherently poor aqueous solubility. This resistance to solvation is primarily driven by extensive intermolecular hydrogen bonding. Structural analyses of parent indazole 3-carboxylic acids reveal a robust two-point intermolecular hydrogen bond network formed between the acceptor/donor of the carboxylic group of one molecule and the donor/acceptor of the indazole NH-N axis of another[2]. The substitution of the carboxylic acid with a hydrazide group (–C(=O)NHNH₂) introduces additional hydrogen bond donors and acceptors, further stabilizing the crystal lattice energy and making the solid state highly resistant to dissolution.

The Role of the 5-Bromo Substituent

The integration of a bromine atom at the 5-position introduces significant hydrophobic bulk. Bromine is highly lipophilic and heavily polarizable. While this halogenation enhances the compound's overall LogP (partition coefficient) and target-binding potential in medicinal chemistry, it drastically reduces aqueous solvation capacity by increasing the energetic penalty of cavity formation in water[3].

Solvation Causality

For a solvent to effectively dissolve this compound, it must possess a high hydrogen-bond acceptor capacity to disrupt the strong intermolecular lattice, while simultaneously providing a favorable dielectric environment to solvate the lipophilic brominated aromatic system.

G cluster_factors Structural Determinants Compound 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide Br 5-Bromo Group (Hydrophobic Bulk) Compound->Br Indazole Indazole NH (H-Bond Donor) Compound->Indazole Hydrazide Hydrazide Group (H-Bond Donor/Acceptor) Compound->Hydrazide LowAq Poor Aqueous Solubility Br->LowAq Increases LogP HighCrystal High Crystal Lattice Energy Indazole->HighCrystal Intermolecular H-Bonds Hydrazide->HighCrystal Lattice Stabilization

Structural factors driving the solubility profile and lattice energy of the compound.

Empirical Solubility Profile Across Solvent Classes

Based on the structural characteristics and empirical data derived from structurally analogous 5-bromo-indazole cores, the solubility of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is stratified into four distinct solvent classes.

Polar Aprotic Solvents (Optimal)

Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal vehicles for this compound. DMF is frequently utilized in the synthesis and mobilization of 5-bromo-indazole cores due to its aprotic nature, low volatility, and dual ability to dissolve both polar hydrogen-bonding groups and nonpolar aromatic structures[4]. These solvents act as strong hydrogen bond acceptors, effectively breaking the indazole-hydrazide crystal lattice without acting as competing donors.

Polar Protic Solvents (Moderate)

Alcohols like Methanol (MeOH) and Ethanol (EtOH) offer only moderate solubility. While they can participate in hydrogen bonding, their protic nature means they must compete with the compound's own strong self-association tendencies, often failing to fully overcome the lattice energy.

Aqueous Systems (Poor)

Aqueous solubility is extremely low at physiological pH (7.4)[3]. The molecule lacks highly ionizable groups with pKa values within the standard physiological range that would allow for significant salt formation. The conjugate acid of the hydrazide terminal nitrogen typically has a pKa of ~3.0; thus, slight solubility improvements may be observed in highly acidic media (e.g., pH 1.0), but the hydrophobic bromine atom prevents complete aqueous solvation.

Non-Polar Solvents (Insoluble)

Solvents like Hexane, Heptane, or Toluene lack the polarity and hydrogen-bonding capacity required to disrupt the crystal lattice, resulting in negligible solubility.

Quantitative Data Summary

Note: Values are representative estimates based on the physicochemical profiling of 5-bromo-indazole-3-carboxylic acid derivatives.

Solvent ClassSpecific SolventEstimated Solubility Range (mg/mL)Solvation Mechanism / Limitation
Polar Aprotic DMSO> 50.0Strong H-bond acceptance disrupts lattice.
Polar Aprotic DMF> 30.0High dielectric constant; solvates core[4].
Polar Protic Methanol1.0 - 5.0Moderate H-bond competition.
Aqueous PBS (pH 7.4)< 0.1High lipophilicity (Br); unbroken lattice[3].
Aqueous 0.1 M HCl (pH 1.0)~ 0.2Marginal improvement via hydrazide protonation.
Non-Polar Hexane< 0.01Inability to disrupt H-bond network.

Experimental Methodologies: Thermodynamic Solubility Profiling

To establish a self-validating system for determining the exact solubility of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, the Shake-Flask Method for thermodynamic solubility is strictly required. Kinetic solubility (solvent-shift) methods often overestimate solubility due to supersaturation and are not recommended for highly crystalline intermediates.

Step-by-Step Shake-Flask Protocol
  • Solid Dispensing: Weigh approximately 5–10 mg of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide powder into a 2 mL glass HPLC vial or Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or Methanol). Ensure a visible excess of solid remains in the vial to guarantee saturation.

  • Equilibration (Incubation): Seal the vials and place them in a thermostatic shaker at 25°C (or 37°C for biological relevance). Shake at 300–500 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is strictly required to ensure the system reaches thermodynamic equilibrium, overcoming the high activation energy of lattice dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 100 µL of filtrate to account for potential non-specific binding of the lipophilic brominated compound to the filter membrane.

  • Dilution and Quantification: Dilute the filtered supernatant with a compatible solvent (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the analytical instrument. Quantify the concentration using LC-MS/MS or HPLC-UV against a pre-established calibration curve.

Workflow Step1 1. Solid Dispensing Excess compound added to solvent Step2 2. Equilibration 24-48h shaking at 25°C/37°C Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration (0.22 µm) Step2->Step3 Temp Temperature Control Step2->Temp Crucial Control Step4 4. Quantification LC-MS/MS or HPLC-UV analysis Step3->Step4 Step5 5. Data Processing Calculate thermodynamic solubility Step4->Step5

Step-by-step workflow for thermodynamic solubility profiling.

Formulation and Solubilization Strategies

For researchers needing to utilize this compound in aqueous biological assays, direct dissolution in buffer is unfeasible. The recommended strategy is:

  • Stock Preparation: Prepare a 10–50 mM master stock in 100% DMSO.

  • Assay Dilution: Dilute the DMSO stock directly into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced biological artifacts.

  • Complexation: If higher aqueous concentrations are required without organic solvents, the use of cyclodextrins (e.g., HP-β-CD) may be necessary to encapsulate the hydrophobic brominated core while masking the hydrogen-bonding faces.

References

  • Journal of Medicinal Chemistry - ACS Publications. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Available at:[Link]

  • Diva-Portal.org. Synthesis and analysis of potential metabolites of ADB-5´Br- BUTINACA. Available at:[Link]

  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

Sources

Exploratory

stability and storage conditions for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

An In-depth Technical Guide: Optimizing the Stability and Storage of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3) Authored For: Drug Discovery and Development Professionals From the Desk of: A Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Optimizing the Stability and Storage of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS: 68767-61-3)

Authored For: Drug Discovery and Development Professionals From the Desk of: A Senior Application Scientist

This document provides a comprehensive scientific framework for the handling, storage, and stability assessment of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. As a critical intermediate in the synthesis of novel therapeutic agents, maintaining its chemical integrity is paramount to ensuring the reproducibility of experimental results and the quality of downstream products. This guide moves beyond mere procedural recommendations to explain the underlying chemical principles that govern the stability of this molecule, empowering researchers to make informed decisions in their laboratory workflows.

Core Physicochemical Profile

5-Bromo-1H-indazole-3-carboxylic acid hydrazide is a heterocyclic compound featuring an indazole core, a bromine substituent, and a hydrazide functional group. Each of these components contributes to its overall reactivity and stability profile. The indazole ring system is a bioisostere of indole and is of great interest in medicinal chemistry.[1] The hydrazide moiety, while essential for subsequent synthetic transformations, introduces specific stability considerations that must be carefully managed.

Table 1: Key Physicochemical Identifiers

Property Value Source
CAS Number 68767-61-3 BOC Sciences[]
Molecular Formula C₈H₇BrN₄O BOC Sciences[]
Molecular Weight 255.07 g/mol MolCore[3]

| Appearance | White to yellow or brown solid (Inferred from parent acid) | Chem-Impex[4], BLD Pharmatech[5] |

Diagram 1: Chemical Structure of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide cluster_molecule 5-Bromo-1H-indazole-3-carboxylic acid hydrazide cluster_groups Key Functional Groups & Features main_structure [Chemical Structure Image Placeholder] Indazole Indazole Core main_structure->Indazole Aromatic, Heterocyclic System Bromo Bromo Substituent main_structure->Bromo Enhances Reactivity Hydrazide Hydrazide Moiety main_structure->Hydrazide Key Reactive Site (Susceptible to Hydrolysis/Oxidation)

Caption: Diagram 1: Key structural features of the target molecule.

Fundamental Stability Challenges & Degradation Pathways

The long-term stability of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is primarily influenced by its susceptibility to hydrolysis and oxidation, reactions common to hydrazide-containing molecules. Environmental factors such as temperature, moisture, light, and atmospheric oxygen are the principal drivers of these degradation processes.

  • Hydrolytic Degradation: The hydrazide functional group can undergo hydrolysis to revert to the parent carboxylic acid (5-Bromo-1H-indazole-3-carboxylic acid). This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hygroscopic nature of many amine-containing compounds necessitates stringent protection from moisture.[6]

  • Oxidative Degradation: As derivatives of hydrazine, hydrazides are susceptible to oxidation.[7] This process can be initiated by atmospheric oxygen, trace metal impurities, or incompatible oxidizing agents.[8] Degradation can lead to the formation of various byproducts and a visible change in the material's color from white/off-white to yellow or brown.

  • Thermal & Photolytic Stress: While the indazole core is relatively stable, high temperatures can accelerate both hydrolytic and oxidative degradation rates.[9] Furthermore, many complex organic molecules are sensitive to UV or visible light, which can provide the activation energy for unwanted side reactions.[10] It is therefore prudent practice to protect the compound from light.[6]

Diagram 2: Potential Degradation Pathways Parent 5-Bromo-1H-indazole-3- carboxylic acid hydrazide Acid 5-Bromo-1H-indazole-3- carboxylic acid Parent->Acid Hydrolysis (+H₂O, acid/base catalyst) Oxidized Oxidized Impurities (e.g., Diacylhydrazines, N-oxides) Parent->Oxidized Oxidation (+O₂, metals, light) Other Other Photolytic/Thermal Degradants Parent->Other High Energy (Heat, UV Light) Diagram 3: Experimental Workflow for a Forced Degradation Study cluster_conditions Stress Conditions start Obtain Compound Lot initial_analysis Initial Analysis (T=0) - HPLC Purity - Appearance start->initial_analysis stress Expose to Stress Conditions initial_analysis->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Time-Point Sampling & HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Data Interpretation - Purity Loss % - Degradant Profile analysis->interpretation conclusion Define Stability & Set Storage/Handling Parameters interpretation->conclusion

Caption: Diagram 3: A systematic approach to assessing compound stability.

Troubleshooting Guide

Table 3: Common Stability Issues and Solutions

Observed Problem Probable Cause Recommended Action
Change in color (e.g., from off-white to yellow/brown) Oxidation or photodegradation. [10] Immediately transfer the material to an amber vial, purge with inert gas (argon/nitrogen), and store in a dark, refrigerated location.
Decreased purity observed by HPLC over time Inadequate storage conditions (moisture, air, or temperature). Review storage protocols. Repackage material under inert gas and store in a desiccated, refrigerated environment. [6][10]
Poor solubility or clumping of the solid Moisture absorption (hygroscopicity). [6] Dry the material under a high vacuum (use caution with temperature). Store future samples in a desiccator.

| Inconsistent reaction yields | Degradation of the starting material. | Perform a purity check on the starting material before use. Use a fresh batch or re-purify the existing stock if purity is compromised. |

Conclusion

The chemical integrity of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is best maintained through a proactive and scientifically-grounded approach to storage and handling. The principal threats to its stability are hydrolysis and oxidation. By controlling the compound's environment—specifically by storing it under refrigerated (2-8°C), dry, dark, and inert conditions —researchers can significantly mitigate these risks. Implementing forced degradation studies as a routine quality control measure will further ensure the reliability and reproducibility of research outcomes that depend on this valuable synthetic intermediate.

References

  • Reddit. (2021). Storage of Boc-hydrazide. Available at: [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. Available at: [Link]

  • Vecom Marine. MSDS Hydrazide. Available at: [Link]

  • Home Sunshine Pharma. 5-bromo-1h-indazole-3-carboxylic acid cas 1077-94-7. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Hydrazines. Available at: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization and Synthetic Methodology of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary The compound 5-Bromo-1H-indazole-3-carboxylic acid hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is a highly versatile building block in modern medicinal chemistry. The indazole core is a privileged scaffold frequently found in kinase inhibitors, antimicrobial agents, and cannabinoid (CB1/CB2) receptor ligands[1]. The strategic placement of a bromine atom at the C-5 position provides a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].

This technical guide provides an authoritative, in-depth analysis of the synthetic workflow required to generate this compound, alongside a rigorous multi-modal spectroscopic characterization strategy to validate its structural integrity.

Synthetic Strategy and Mechanistic Causality

The direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable and often requires expensive, moisture-sensitive coupling reagents such as HATU to proceed efficiently[3]. To ensure a scalable, self-purifying, and atom-economical process, a two-step sequence is preferred: Fischer esterification followed by hydrazinolysis [4].

  • Esterification: The conversion of the carboxylic acid to a methyl ester increases the electrophilicity of the carbonyl carbon. Sulfuric acid is utilized as a protic catalyst to activate the carbonyl and sequester the water byproduct, driving the equilibrium forward.

  • Hydrazinolysis: The methyl ester is subjected to nucleophilic acyl substitution using hydrazine hydrate. A significant stoichiometric excess of hydrazine is critical here; it drives the reaction to completion and prevents the formation of symmetric N,N′ -diacylhydrazine dimers, a common side reaction in hydrazide synthesis[5].

SynthesisWorkflow A 5-Bromo-1H-indazole-3-carboxylic acid B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 5-bromo-1H-indazole-3-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 5-Bromo-1H-indazole-3-carboxylic acid hydrazide D->E

Synthetic workflow for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

Spectroscopic Characterization

A robust analytical package is required to confirm the success of the hydrazinolysis and the retention of the C-5 bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO- d6​ is mandatory for this analysis. Protic solvents (like CD 3​ OD) or trace-acidic solvents (like CDCl 3​ ) cause rapid chemical exchange of the polar N-H protons, effectively erasing them from the spectrum. DMSO- d6​ strongly solvates the hydrazide, slows down proton exchange, and shifts the N-H signals downfield for clean resolution[6].

Causality in 13 C NMR: The C-5 carbon (attached to the bromine) will appear significantly weaker in intensity compared to the other aromatic carbons. This is due to two factors: it is a quaternary carbon lacking attached protons (resulting in zero Nuclear Overhauser Effect enhancement during proton decoupling), and the heavy bromine atom induces a long spin-lattice relaxation time ( T1​ )[7].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is executed via a KBr pellet to observe the solid-state hydrogen bonding network inherent to indazole hydrazides. The appearance of the Amide I band (C=O stretch) around 1665 cm⁻¹ and the distinct primary/secondary amine stretches above 3200 cm⁻¹ are definitive proof of hydrazide formation[6],[8].

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) is the optimal technique. The defining structural proof is the observation of a 1:1 isotopic doublet in the mass spectrum, corresponding to the 79 Br and 81 Br isotopes. This self-validates that the halogen was not lost via protodehalogenation during the refluxing steps[9].

Characterization Target Purified Hydrazide NMR 1H & 13C NMR (DMSO-d6) Target->NMR IR FT-IR Spectroscopy (KBr Pellet) Target->IR MS HRMS (ESI+) Isotope Analysis Target->MS NMR_Desc Confirms aromatic protons, indazole NH, and hydrazide NH/NH2 NMR->NMR_Desc IR_Desc Identifies C=O (amide I), N-H stretches, and C-Br IR->IR_Desc MS_Desc Validates exact mass and 1:1 79Br/81Br isotopic signature MS->MS_Desc

Multi-modal spectroscopic characterization strategy.

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
13.80Broad singlet (br s)1HIndazole N1-H
9.85Singlet (s)1HHydrazide -NH-
8.32Doublet of doublets (dd, J =1.8, 0.8 Hz)1HAr-H (C-4)
7.62Doublet of doublets (dd, J =8.8, 0.8 Hz)1HAr-H (C-7)
7.55Doublet of doublets (dd, J =8.8, 1.8 Hz)1HAr-H (C-6)
4.50Broad singlet (br s)2HHydrazide -NH 2​
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
161.5Quaternary (C=O)Amide Carbonyl
140.2QuaternaryC-7a (Indazole core)
138.5QuaternaryC-3 (Indazole core)
129.4CHC-6 (Aromatic)
124.1CHC-4 (Aromatic)
123.5QuaternaryC-3a (Indazole core)
114.8Quaternary (C-Br)C-5 (Halogenated carbon)
112.9CHC-7 (Aromatic)
Table 3: FT-IR Spectral Assignments (KBr Pellet)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3320N-H stretch (asymmetric)Primary Amine (-NH 2​ )
3210N-H stretchSecondary Amine (-NH-)
1665C=O stretchAmide I (Hydrazide carbonyl)
1580C=C stretchAromatic Ring
1445C=N stretchIndazole Ring
650C-Br stretchAryl Bromide

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate
  • Reaction Setup: Suspend 5-Bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Catalysis: Add concentrated H 2​ SO 4​ (0.1 eq) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The highly polar carboxylic acid ( Rf​ ~0.1) will convert entirely to the less polar ester ( Rf​ ~0.6).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the intermediate ester.

Protocol 2: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide
  • Reaction Setup: Dissolve the intermediate methyl ester (1.0 eq) in absolute ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature. Note: The 5-fold excess is critical to prevent dimerization.

  • Reflux: Heat the mixture to reflux for 8 hours.

  • Isolation: Allow the reaction to cool to room temperature, then transfer to an ice bath (0 °C). The target hydrazide will precipitate out of the ethanolic solution as a crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol followed by diethyl ether to remove residual hydrazine and moisture. Dry under high vacuum for 4 hours.

Protocol 3: Spectroscopic Sample Preparation
  • NMR Preparation: Weigh exactly 15 mg of the dried hydrazide into a clean vial. Add 0.6 mL of DMSO- d6​ . Sonicate for 2 minutes to ensure complete dissolution, which is critical for achieving high-resolution magnetic shimming. Transfer to a 5 mm NMR tube.

  • FT-IR Preparation: Grind 2 mg of the target compound with 200 mg of anhydrous, IR-grade KBr using an agate mortar and pestle. Transfer the fine powder to a mechanical die and press at 10 tons of pressure for 2 minutes to form a translucent pellet.

References

  • Title: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid hydrazide Source: Heterocyclic Letters URL: [Link]

  • Title: A General, One-Step Synthesis of Substituted Indazoles Source: ResearchGate URL: [Link]

  • Title: Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review Source: ResearchGate URL: [Link]

  • Title: Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: 5-bromo-1H-indazole | CID 761929 Source: PubChem URL: [Link]

  • Title: ANALYTICAL REPORT - 5-bromo-1H-indazole-3-carboxamide Source: Policija.si URL: [Link]

  • Title: Indazole derivatives - WO2009106982A1 Source: Google Patents URL

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Protocols & Analytical Methods

Method

synthesis of novel hydrazone derivatives from 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Application Note: Synthesis and Validation of Novel Hydrazone Derivatives from 5-Bromo-1H-indazole-3-carboxylic Acid Hydrazide Introduction & Scientific Rationale The indazole ring system is widely recognized as a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Novel Hydrazone Derivatives from 5-Bromo-1H-indazole-3-carboxylic Acid Hydrazide

Introduction & Scientific Rationale

The indazole ring system is widely recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved drugs and therapeutic candidates[1]. Specifically, the 5-bromo-1H-indazole core is highly valued because the bromine atom serves as a strategic point for structural diversification—such as via Suzuki or Buchwald-Hartwig cross-coupling—enabling deep exploration of structure-activity relationships (SAR)[1],[2].

When functionalized at the C3 position with a hydrazone moiety (–CO–NH–N=CH–), the resulting molecules exhibit a synergistic enhancement in biological activity. Hydrazones are highly versatile pharmacophores, demonstrating potent antimicrobial, anti-inflammatory, and anticonvulsant properties[3],[4]. For instance, aryl acid hydrazones have been shown to inhibit gamma-aminobutyrate aminotransferase (GABA-AT), acting as effective anticonvulsants, while also disrupting microbial enzyme pathways[3],[4]. This application note details a robust, self-validating protocol for synthesizing a library of novel hydrazone derivatives starting from 5-bromo-1H-indazole-3-carboxylic acid.

Mechanistic Insights: Causality in Experimental Design

The synthesis proceeds via a rational, three-step linear sequence designed to maximize yield and purity at each intermediate stage:

  • Esterification (Activation): Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable. Therefore, 5-bromo-1H-indazole-3-carboxylic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid. This protonates the carbonyl oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack by methanol[5].

  • Hydrazinolysis (Nucleophilic Substitution): The methyl ester is reacted with hydrazine hydrate in ethanol. Hydrazine is an exceptionally potent nucleophile due to the "alpha effect" (electronic repulsion between adjacent lone pairs on the nitrogen atoms). This allows it to efficiently attack the ester carbonyl and displace the methoxy leaving group, forming 5-bromo-1H-indazole-3-carboxylic acid hydrazide[5].

  • Schiff Base Condensation: The final step involves the condensation of the hydrazide with various substituted benzaldehydes. Conducted in ethanol with a catalytic amount of glacial acetic acid, the acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The primary amine of the hydrazide attacks this carbon, followed by the elimination of a water molecule to form the azomethine linkage (–N=CH–)[4]. The use of ethanol is strategic: the starting materials are soluble at reflux, but the resulting rigid hydrazone derivatives typically precipitate upon cooling, driving the equilibrium forward and simplifying isolation without the need for column chromatography.

SyntheticWorkflow A 5-Bromo-1H-indazole- 3-carboxylic acid B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 5-bromo-1H-indazole- 3-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide D->E F Schiff Base Condensation (Ar-CHO, AcOH cat., Reflux) E->F G Novel Hydrazone Derivatives (Target Library) F->G

Caption: Synthetic workflow for 5-bromo-1H-indazole-3-carboxylic acid hydrazones.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate
  • Procedure: Suspend 5-bromo-1H-indazole-3-carboxylic acid (10.0 mmol) in absolute methanol (50 mL). Slowly add concentrated sulfuric acid (1.0 mL) dropwise while stirring. Heat the reaction mixture to reflux (approx. 65 °C) for 8–10 hours[5].

  • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The starting acid will remain near the baseline, while the less polar ester will migrate higher (Rf ~ 0.6).

  • Workup: Once complete, concentrate the mixture under reduced pressure to half its volume, then pour it onto crushed ice. Neutralize with a 10% NaHCO3​ solution until effervescence ceases. Filter the resulting white precipitate, wash with cold distilled water, and dry under a vacuum.

Protocol B: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide
  • Procedure: Dissolve the methyl ester from Protocol A (8.0 mmol) in absolute ethanol (30 mL). Add an excess of 80% hydrazine hydrate (24.0 mmol) dropwise. Reflux the mixture for 6–8 hours[5].

  • Self-Validation: TLC monitoring (Chloroform:Methanol, 9:1) will show the disappearance of the ester spot and the appearance of a highly polar hydrazide spot (Rf ~ 0.2).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The hydrazide will precipitate as an off-white solid. Filter, wash thoroughly with cold water to remove unreacted hydrazine, and recrystallize from ethanol.

  • Analytical Check: IR spectroscopy should reveal characteristic sharp N-H stretching bands at ~3300 and 3200 cm−1 , and an amide C=O stretch at ~1650 cm−1 .

Protocol C: General Synthesis of Hydrazone Derivatives
  • Procedure: In a 50 mL round-bottom flask, dissolve 5-bromo-1H-indazole-3-carboxylic acid hydrazide (2.0 mmol) and the appropriate substituted benzaldehyde (2.0 mmol) in absolute ethanol (15 mL). Add 2–3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4–6 hours[4].

  • Self-Validation: The reaction is visually self-validating; as the rigid hydrazone forms, it often begins to precipitate out of the boiling ethanol. TLC (Hexane:Ethyl Acetate, 6:4) will confirm the consumption of the hydrazide.

  • Workup & Characterization: Cool the flask in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture.

  • Analytical Check: 1H NMR (DMSO- d6​ ) is critical here. Successful condensation is confirmed by the presence of a sharp singlet integrating to 1H at δ 8.2–8.6 ppm , corresponding to the azomethine proton (–N=CH–). The hydrazone N-H proton will appear as a broad singlet far downfield at δ 11.5–12.0 ppm [4].

Data Presentation: Representative Library & Bioactivity

The table below summarizes a representative library of synthesized hydrazone derivatives, showcasing how varying the electronic properties of the benzaldehyde R-group impacts the yield, physical properties, and anticipated antimicrobial efficacy (using S. aureus as a model organism).

Compound IDAldehyde R-GroupYield (%)Melting Point (°C)Calculated LogPAnticipated MIC vs S. aureus (µg/mL)
H-01 4-Chlorophenyl85240-2424.16.25
H-02 4-Methoxyphenyl82225-2273.512.5
H-03 4-Nitrophenyl88265-2673.83.12
H-04 2,4-Dichlorophenyl79255-2584.66.25
H-05 Unsubstituted Phenyl80210-2123.425.0

Note: Yields and physical data are representative of typical outcomes for indazole-based Schiff base condensations. MIC values reflect the trend that electron-withdrawing groups (e.g., -NO2, -Cl) generally enhance target binding affinity compared to unsubstituted or electron-donating groups.

Biological Mechanism of Action

The pharmacological utility of these derivatives stems from their ability to act as competitive inhibitors for specific enzymatic targets. In antimicrobial applications, the azomethine linkage and the indazole core coordinate with metal ions in the active sites of bacterial enzymes (such as DNA Gyrase). In neurological applications, they block GABA-AT, preventing the degradation of the inhibitory neurotransmitter GABA[3].

BioMechanism H Hydrazone Derivative I Cellular Penetration & Target Engagement H->I J Enzyme Binding (e.g., GABA-AT or DNA Gyrase) I->J K Enzymatic Inhibition J->K L Therapeutic Outcome (Anticonvulsant / Antimicrobial) K->L

Caption: Proposed mechanism of action for indazole-based hydrazone derivatives.

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Bromo-1H-indazole-3-carboxylic acid hydrazide for Novel Kinase Inhibitor Development

Section 1: Foundational Concepts The Central Role of Kinases in Cellular Signaling and Disease Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Foundational Concepts

The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Given their central role, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory, metabolic, and neurodegenerative disorders.[1] This makes kinases one of the most important and "druggable" target classes in modern medicine.[2]

The Indazole Scaffold: A Privileged Motif in Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks, or scaffolds, are recognized as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The indazole core is a premier example of such a scaffold, particularly in the development of kinase inhibitors.[3][4] Its bicyclic structure serves as a bioisostere of the adenine ring of ATP, allowing it to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[4][5] This fundamental interaction anchors the inhibitor, while modifications to the rest of the scaffold allow for the fine-tuning of potency and selectivity. Several FDA-approved kinase inhibitors, including axitinib and pazopanib, are built upon the indazole core, validating its clinical significance.[6][7]

Introducing 5-Bromo-1H-indazole-3-carboxylic acid hydrazide: A Versatile Starting Point

This guide focuses on a specific, highly versatile starting material: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.[] This compound is strategically functionalized to serve as an ideal launchpad for a kinase inhibitor discovery program. Each component of its structure offers a distinct advantage for the medicinal chemist, providing a clear and logical path from a simple building block to a potent and selective lead compound.[9]

Section 2: The Strategic Advantage of the Scaffold

The power of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide lies in its trifecta of functional components: the indazole core for hinge binding, the 5-bromo position for exploring selectivity pockets, and the 3-hydrazide group for rapid library generation.

  • The Indazole Core (Hinge Binding): As previously mentioned, the nitrogen atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the interactions of ATP with the kinase hinge region. This provides a solid affinity foundation for any derivative.[5]

  • The 5-Bromo Position (Selectivity & Potency): The bromine atom is an excellent synthetic handle.[5] It enables a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse chemical groups. These groups can extend into solvent-exposed regions or specific hydrophobic pockets of the kinase, which is a primary strategy for enhancing both potency and selectivity against other kinases.

  • The 3-Carboxylic Acid Hydrazide Group (Library Synthesis): The hydrazide moiety is highly reactive and can readily undergo condensation reactions with a wide array of aldehydes and ketones to form stable hydrazones. This allows for the rapid and efficient creation of a large, diverse library of compounds from commercially available building blocks, accelerating the initial stages of a drug discovery project.

Section 3: The Kinase Inhibitor Discovery Workflow

The development of a kinase inhibitor is a multi-stage process. 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is designed to facilitate the early, critical stages of this workflow: Hit Identification and Hit-to-Lead optimization.

G cluster_0 Discovery Phase Start 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide Library Focused Library Synthesis (Protocol 1) Start->Library React with Aldehydes/Ketones Biochem Biochemical Screening (IC50 Determination) (Protocol 2) Library->Biochem Screen for Potency Cellular Cell-Based Assays (Target Engagement & Function) (Protocols 3 & 4) Biochem->Cellular Validate in Cells Selectivity Kinome Selectivity Profiling (Protocol 5) Cellular->Selectivity Assess Off-Targets SAR Structure-Activity Relationship (SAR) & Bioisosteric Replacement Selectivity->SAR Identify Hits ADMET In Silico ADME/Tox Profiling SAR->ADMET Optimize Properties Lead Lead Compound SAR->Lead ADMET->SAR Iterative Design Cycle

Caption: General reaction scheme for library synthesis.

Materials:

  • 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (1.0 eq)

  • A diverse set of aromatic or aliphatic aldehydes (1.1 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction vials (e.g., 8 mL screw-cap vials)

  • Stir plate and stir bars

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure (per reaction):

  • To a reaction vial, add 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (e.g., 51 mg, 0.2 mmol).

  • Add anhydrous ethanol (2 mL) to dissolve/suspend the starting material.

  • Add the selected aldehyde (0.22 mmol, 1.1 eq).

  • Add 1-2 drops of glacial acetic acid to catalyze the reaction.

  • Seal the vial and heat to reflux (approx. 80 °C) with stirring for 2-4 hours. Monitor reaction completion by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum. This solid is often the pure product.

  • If no precipitate forms, concentrate the mixture in vacuo and purify the residue using reverse-phase HPLC.

  • Characterize the final product by LC-MS to confirm mass and NMR to confirm structure.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of a test compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction. [10]The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and robustness. [10][11]

G cluster_0 ADP-Glo™ Assay Workflow Step1 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate @ RT Step2 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) Step2->Step3 Step4 4. Measure Luminescence (Signal is proportional to kinase activity) Step3->Step4

Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Purified kinase of interest and its corresponding substrate

  • Synthesized inhibitor compounds (from Protocol 1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for background controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in the reaction buffer. Add this mix to all wells.

  • Reaction Initiation: Prepare a master mix containing ATP at the desired concentration (often at the Kₘ value for the specific kinase). Add this mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • First Read (Reaction Termination): Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.

  • Second Read (Signal Generation): Add the Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence, normalize the data to the DMSO controls, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Target Engagement (NanoBRET™)

While a biochemical assay measures inhibition of a purified enzyme, a cell-based assay confirms that the compound can enter a cell and bind to its intended target in a physiological environment. [12][13]The NanoBRET™ assay is a gold-standard method for quantifying compound binding to a specific protein target in living cells. [14][15] Principle: The assay uses a target kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescent tracer that reversibly binds to the kinase's active site (the energy acceptor). When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, disrupting BRET and causing a measurable decrease in the signal. [14] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Transfection: Seed HEK293 cells in a 96-well plate. The next day, transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, prepare serial dilutions of your test compound in Opti-MEM™. Add these dilutions to the cells.

  • Tracer Addition: Immediately after adding the compound, add the NanoBRET™ fluorescent tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and read the plate immediately on a luminometer equipped with two filters (one for the donor emission, ~460nm, and one for the acceptor emission, >600nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of the inhibitor concentration. Fit the data to determine the cellular IC₅₀, which reflects the compound's apparent affinity for the target in intact cells. [14]

Protocol 4: Kinase Selectivity Profiling

A potent inhibitor is only useful if it is also selective. A non-selective inhibitor will have numerous off-target effects, likely leading to toxicity. Kinase selectivity profiling involves testing a compound against a large panel of kinases to assess its specificity. [16] Procedure:

  • Select a Profiling Service: Numerous commercial vendors (e.g., Promega, Eurofins Discovery) offer kinase selectivity profiling services against hundreds of kinases. [15][17]These services provide robust, standardized data.

  • Compound Submission: Prepare a stock solution of your lead compound(s) in DMSO at a specified concentration (e.g., 10 mM). Submit the required volume to the vendor.

  • Assay Performance: The vendor will typically perform a primary screen where your compound is tested at a single high concentration (e.g., 1 or 10 µM) against their full kinase panel.

  • Data Analysis: The results are usually returned as percent inhibition for each kinase at the tested concentration. This data is often visualized as a "kinoscan" or tree-spot diagram.

  • Interpretation:

    • Identify all kinases that are significantly inhibited (e.g., >90% inhibition).

    • The primary target should be among the most strongly inhibited kinases.

    • Any other strongly inhibited kinases are potential off-targets.

    • Follow up by determining the full IC₅₀ curves for any significant off-targets to quantify the selectivity window (the ratio of off-target IC₅₀ to on-target IC₅₀). A selectivity window of >30-fold is often considered a benchmark for a quality chemical probe. [15]

Section 5: Data Analysis and Interpretation

The data generated from these protocols must be carefully analyzed to guide the next steps in the drug discovery process.

Table 1: Example Biochemical IC₅₀ Data for a Hypothetical Library
Compound IDR-Group (from Aldehyde)Kinase X IC₅₀ (nM)
IND-0014-fluorophenyl250
IND-0024-methoxyphenyl150
IND-0033,4-dichlorophenyl35
IND-0042-naphthyl80
IND-005Pyridin-4-yl450

Interpretation: In this hypothetical data, the 3,4-dichlorophenyl substituent (IND-003) confers the highest potency in the biochemical assay. This suggests that a hydrophobic, electron-withdrawing group in this position is favorable for binding. This insight forms the basis of a new SAR hypothesis for the next round of synthesis.

Table 2: Comparative Analysis of a Lead Compound
ParameterValueInterpretation
Biochemical IC₅₀ (Kinase X)35 nMHigh potency against the isolated enzyme.
Cellular Target Engagement IC₅₀250 nMGood cell permeability and target binding in a cellular context, though there is an ~7-fold drop-off from the biochemical potency. [12]
Cell Proliferation IC₅₀300 nMThe compound inhibits cell function at a concentration consistent with its target engagement, suggesting the phenotype is on-target. [18]
Kinase Y (Off-Target) IC₅₀4,500 nMThe compound is >100-fold selective for Kinase X over this off-target, which is an excellent selectivity window. [16]

Causality and Troubleshooting: A significant drop-off between biochemical and cellular potency can be due to several factors:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Efflux Pumps: The compound may be actively transported out of the cell.

  • High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) provides a competitive challenge for an ATP-competitive inhibitor that is not present in the biochemical assay. [13]* Plasma Protein Binding: If the cell-based assay is run in media containing serum, binding to proteins like albumin can reduce the free concentration of the compound available to enter the cell.

Section 6: Conclusion

5-Bromo-1H-indazole-3-carboxylic acid hydrazide is more than just a chemical; it is a strategic tool for medicinal chemists and drug discovery professionals. Its rationally designed structure provides an efficient entry point into the synthesis of novel kinase inhibitors. By leveraging the indazole core for hinge binding, the 3-hydrazide for rapid library diversification, and the 5-bromo position for potency and selectivity optimization, researchers can significantly accelerate the early phases of the drug discovery pipeline. The protocols and workflows outlined in this guide provide a comprehensive framework for transforming this versatile starting material into a well-characterized lead compound with therapeutic potential.

Section 7: References

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  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.

  • Arwood, M. L., et al. (2022). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cell Chemical Biology, 29(5), 849-860.e6.

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  • LaVoie, E. J., & Patani, G. A. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8).

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

  • Pellecchia, M., et al. (2010). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 53(23), 8336-8346.

  • Yu, B., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127928.

  • ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.

  • Ohara, T., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan, 136(9), 1199-1209.

  • Caldwell, J. J., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5329-5332.

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2681-2685.

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  • Wang, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.

  • Benchchem. (n.d.). The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide.

  • Deshmukh, V. G., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).

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  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.

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  • Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.

  • Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 6(49), 33546-33557.

  • Hu, Y., & Bajorath, J. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 315-332.

  • Yang, J.-M., et al. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules, 18(11), 13278-13297.

  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.

  • Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(23), 4082-4097.

  • BOC Sciences. (n.d.). CAS 68767-61-3 (5-Bromo-1H-indazole-3-carboxylic acid hydrazide).

  • Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?

  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

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Method

Application Note: The 5-Bromo-1H-Indazole Scaffold in Targeted Anti-Cancer Drug Discovery

Executive Summary The indazole scaffold is a privileged bioisostere of indole, widely recognized in medicinal chemistry for its robust pharmacological profile[1]. Specifically, the 5-bromo-1H-indazole core serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged bioisostere of indole, widely recognized in medicinal chemistry for its robust pharmacological profile[1]. Specifically, the 5-bromo-1H-indazole core serves as a critical building block in the design of targeted anti-cancer therapeutics[1]. This application note provides an in-depth technical guide to the mechanistic rationale, synthetic functionalization, and biological validation of 5-bromo-indazole derivatives in modern oncology research.

Pharmacological Significance & Mechanistic Rationale

The structural geometry of the indazole ring, featuring adjacent nitrogen atoms, allows it to act as an exceptional hydrogen bond donor-acceptor pair. This configuration perfectly mimics the adenine ring of adenosine triphosphate (ATP), enabling these molecules to competitively bind to the highly conserved hinge region of various receptor tyrosine kinases (RTKs)[1].

Hyperactivation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a primary driver of tumor proliferation and angiogenesis in numerous malignancies[2]. By utilizing the 5-bromo position as a versatile synthetic handle, medicinal chemists can introduce diverse aryl, heteroaryl, or alkyl groups. This strategic functionalization is paramount for exploring structure-activity relationships (SAR), optimizing binding affinity to specific kinase allosteric or orthosteric sites, and improving the pharmacokinetic properties of the resulting drug candidates[3].

RTK_Pathway Inhibitor 5-Bromo-Indazole Derivatives RTK Receptor Tyrosine Kinases (EGFR / VEGFR-2) Inhibitor->RTK Competitive ATP Binding Inhibition PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Outcome Tumor Proliferation & Angiogenesis PI3K->Outcome MAPK->Outcome

Mechanism of Action: Indazole derivatives inhibiting RTK-mediated tumor signaling.

Synthetic Strategy: Functionalization of the 5-Bromo Core

To harness the therapeutic potential of 5-bromo-1H-indazole, researchers frequently employ the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct biaryl scaffolds[3]. However, the free secondary amine (N1) of the indazole ring presents a synthetic challenge. If left unprotected, the N-H proton can coordinate with the palladium catalyst, leading to catalyst poisoning, or undergo undesired N-arylation, significantly reducing the yield of the target C5-arylated product.

Therefore, a robust synthetic workflow necessitates N-protection—commonly utilizing a tert-butyloxycarbonyl (Boc) group—prior to the coupling step[4]. Following the successful C-C bond formation at the 5-position, the protecting group is cleaved under acidic conditions to restore the critical N-H motif required for kinase hinge-binding[4].

Synthetic_Workflow Start 5-Bromo-1H-indazole (Starting Material) Protect N-Protection (Boc2O) Prevents Pd-coordination Start->Protect Step 1 Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl-B(OH)2 Protect->Coupling Step 2 Deprotect Deprotection (TFA/HCl) Restores Hinge-Binding Coupling->Deprotect Step 3 Product Target Indazole Kinase Inhibitor Deprotect->Product Step 4

Synthetic workflow for 5-bromo-1H-indazole functionalization via Suzuki coupling.

Validated Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-aryl-1H-indazole derivatives while preventing off-target N-arylation.

  • Step 1: N-Protection

    • Procedure: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM). Add 4-Dimethylaminopyridine (DMAP) (0.1 eq), followed by the dropwise addition of Boc₂O (1.1 eq) at 0°C.

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the formation of the Boc-protected intermediate. Performing the addition at 0°C minimizes exothermic degradation and ensures selective N1 protection.

  • Step 2: Suzuki-Miyaura Coupling

    • Procedure: In a Schlenk flask, combine 1-Boc-5-bromo-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1) mixture. Degas the solvent mixture with N₂ for 15 minutes prior to heating at 80°C for 12 hours[3].

    • Causality: Degassing is critical; ambient oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II), permanently halting the catalytic cycle. K₂CO₃ acts as a base to activate the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step[3].

  • Step 3: Deprotection & Validation

    • Procedure: Cool the purified intermediate to 0°C and add Trifluoroacetic acid (TFA) (10 eq) in DCM. Stir for 2 hours, then neutralize with saturated NaHCO₃.

    • Causality & Self-Validation: The acidic environment of TFA selectively cleaves the Boc group without disrupting the newly formed C-C bond[4]. Validation Checkpoint: Confirm the final structure via ¹H NMR; the reappearance of a broad singlet around δ 13.0–14.2 ppm confirms the successful restoration of the indazole N-H proton[5].

Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)

Objective: To quantify the cytotoxic efficacy of synthesized 5-bromo-indazole derivatives against cancer cell lines (e.g., MCF-7, HCT-116)[5].

  • Step 1: Cell Seeding

    • Procedure: Seed cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂[5].

    • Causality: A 24-hour incubation allows cells to adhere to the plate and re-enter the log phase of exponential growth, ensuring they are metabolically active and uniformly susceptible to the drug.

  • Step 2: Compound Treatment

    • Procedure: Treat cells with varying concentrations of the indazole derivative (e.g., 1 nM to 100 μM) dissolved in DMSO. Ensure the final DMSO concentration in the well remains <0.5%.

    • Causality: Keeping DMSO below 0.5% is vital. Higher concentrations of DMSO are inherently cytotoxic and will confound the assay results, leading to artificially inflated potency (false positives).

  • Step 3: MTT Addition and Readout

    • Procedure: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 150 μL DMSO. Read absorbance at 570 nm[5].

    • Causality & Self-Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reaction only occurs in living cells, making the absorbance directly proportional to the viable cell count. Validation Checkpoint: Include a positive control (e.g., Erlotinib) and a vehicle control (0.5% DMSO) on every plate. The assay is only valid if the vehicle control shows >95% viability and the positive control yields an IC₅₀ within the established literature range[2].

Quantitative Efficacy Data

The functionalization of the 5-bromo-indazole core has led to the discovery of highly potent anti-cancer agents. The table below summarizes the inhibitory concentrations (IC₅₀) of select derivatives against key oncology targets and cell lines, demonstrating their superiority or equivalence to clinically approved drugs.

Compound / DerivativePrimary TargetCancer Cell Line / ModelIC₅₀ ValueReference
Compound 7j EGFR / VEGFR-2MCF-7 (Breast Cancer)27 nM[2]
Compound 7k EGFR / VEGFR-2MCF-7 (Breast Cancer)25 nM[2]
Erlotinib (Clinical Control)EGFRMCF-7 (Breast Cancer)33 nM[2]
Compound 3a TubulinMelanoma4.5 nM[4]
Colchicine (Clinical Control)TubulinMelanoma65 nM[4]
Compound 17 VEGFR-2Enzymatic Assay25 nM[6]

Conclusion

The 5-bromo-1H-indazole scaffold remains a cornerstone in modern drug discovery. Its unique physicochemical properties allow it to act as a highly effective ATP-mimetic, while the 5-bromo position provides an ideal vector for SAR expansion via transition-metal catalysis[1]. By strictly adhering to optimized synthetic workflows and rigorous in vitro validation protocols, researchers can continue to leverage this privileged core to develop next-generation, multi-targeted kinase inhibitors with profound anti-cancer efficacy.

References

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Source: PMC / National Institutes of Health URL:[Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations Source: PMC / National Institutes of Health URL:[Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of indazole derivatives 17-19 as VEGFR inhibitors Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Development and Validation of 5-HT Receptor Antagonists Utilizing Indazole Scaffolds

Executive Summary & Pharmacological Rationale The serotonin (5-hydroxytryptamine, 5-HT) receptor family comprises a diverse group of G-protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). Modulatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The serotonin (5-hydroxytryptamine, 5-HT) receptor family comprises a diverse group of G-protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). Modulating these receptors is a cornerstone of modern neuropharmacology and gastroenterology. In the pursuit of highly selective and metabolically stable antagonists, the indazole scaffold has emerged as a privileged bioisostere to the endogenous indole ring of serotonin.

The substitution of indole with indazole replaces the C2–C3 double bond with a nitrogen-nitrogen bond. This seemingly simple modification yields profound advantages:

  • Metabolic Stability: Indazoles are highly resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes, a common degradation pathway for indoles.

  • Enhanced Affinity: The additional nitrogen (N2) acts as a localized hydrogen-bond acceptor, allowing for novel interactions within the receptor binding pocket that indoles cannot achieve.

This guide details the structural design, synthesis workflow, and self-validating pharmacological protocols for developing indazole-based antagonists targeting the 5-HT3 receptor (e.g., antiemetics like granisetron [1]) and the 5-HT6 receptor (e.g., procognitive agents for Alzheimer's disease [2]).

Pharmacophore Architecture & Design Strategy

The structural activity relationship (SAR) of indazole-based 5-HT antagonists diverges based on the target receptor, yet relies on a conserved pharmacophore logic: an aromatic core, a rigid linker, and a basic amine.

  • 5-HT3 Antagonists (Indazole-3-carboxamides): The indazole core mimics serotonin, while the carboxamide linker must maintain an "in-plane" orientation with the aromatic ring to facilitate critical hydrogen bonding. A basic amine (e.g., a tropane or quinuclidine ring) is positioned at a precise distance to form a salt bridge with an aspartate residue in the binding pocket [1].

  • 5-HT6 Antagonists (Arylsulfonylindazoles): The 5-HT6 binding pocket features a deep, secondary hydrophobic cavity. Substituting the indazole at the C3 or N1 position with a bulky arylsulfonyl group perfectly occupies this cavity, while a cyclic basic amine (e.g., piperazine) anchors the molecule [2].

Pharmacophore Indazole Indazole Scaffold (H-Bond Donor/Acceptor) Linker Linker Region (Carboxamide / Sulfonyl) Indazole->Linker C3 or N1 Substitution Receptor 5-HT Receptor Binding Pocket Indazole->Receptor Pi-Pi Stacking (Trp/Phe) BasicAmine Basic Amine (Tropane / Piperazine) Linker->BasicAmine Spatial Spacer Linker->Receptor H-Bonding BasicAmine->Receptor Salt Bridge (Aspartate)

Fig 1. Pharmacophore model of indazole-based 5-HT receptor antagonists.

Synthesis & Screening Workflow

To systematically explore the SAR of the indazole scaffold, an iterative workflow is utilized. The synthesis typically involves the N-alkylation or C3-coupling of a functionalized 1H-indazole intermediate. Because basic amines are prone to non-specific binding in biological assays, rigorous purification (LC-MS/NMR >95%) is mandatory before advancing to the screening cascade.

Workflow Synth 1. Scaffold Synthesis N-alkylation or C3-coupling Purify Purify Synth->Purify Bind 3. Radioligand Binding [3H]-Ligand Displacement Purify->Bind Bind->Synth SAR Feedback Loop Func 4. Functional Assay cAMP HTRF or Ca2+ Flux Bind->Func Func->Synth SAR Feedback Loop ADME 5. In Vitro ADME Microsomal Stability & BBB Func->ADME Lead 6. Lead Selection In Vivo Efficacy Models ADME->Lead

Fig 2. Iterative workflow for the development and screening of 5-HT antagonists.

Validated Experimental Protocols

A robust drug discovery program requires self-validating assays. The following protocols are designed to ensure that observed signals are strictly receptor-mediated and not artifacts of compound aggregation or cytotoxicity.

Protocol 1: In Vitro Radioligand Binding Assay ( Ki​ Determination)

Purpose: To determine the binding affinity ( Ki​ ) of synthesized indazole derivatives at the target 5-HT receptor. Causality & Self-Validation: We utilize [3H] Granisetron for 5-HT3 and [3H] LSD for 5-HT6. To ensure the measured radioactivity represents true receptor binding, Non-Specific Binding (NSB) is determined by co-incubating with a massive excess (10 µM) of a cold reference ligand (e.g., serotonin or ondansetron). Glass fiber filters are pre-soaked in Polyethyleneimine (PEI); why? Because the basic amines on our indazole scaffolds are highly positively charged and will stick nonspecifically to the negatively charged glass filters, generating false positives. PEI neutralizes the filter charge.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the desired 5-HT receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final concentration of 10 µg protein/well.

  • Ligand Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the test indazole compounds in assay buffer containing 0.1% ascorbic acid (added to prevent oxidative degradation of the ligands).

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of radioligand (e.g., 1.5 nM [3H] LSD for 5-HT6), and 100 µL of membrane suspension.

  • NSB Control: In designated control wells, replace the test compound with 10 µM cold serotonin.

  • Equilibration: Incubate the plates in the dark at 37°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B filter plates pre-soaked in 0.3% PEI using a vacuum manifold. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and read on a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (5-HT6 Antagonism)

Purpose: To confirm that high-affinity 5-HT6 binders act as functional antagonists rather than agonists. Causality & Self-Validation: The 5-HT6 receptor is Gs-coupled; its activation stimulates adenylyl cyclase, producing cAMP. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. To prove antagonism, we challenge the cells with an EC80​ concentration of serotonin. A true antagonist will dose-dependently reduce the serotonin-induced cAMP spike. Crucial Control: We include a Forskolin control well. Forskolin directly activates adenylyl cyclase downstream of the receptor. If a test compound inhibits Forskolin-induced cAMP, it is a false positive (e.g., a direct adenylyl cyclase inhibitor or a cytotoxic agent), not a 5-HT6 antagonist.

Step-by-Step Methodology:

  • Cell Plating: Harvest HeLa cells stably expressing the human 5-HT6 receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) supplemented with 0.5 mM IBMX. Note: IBMX is a phosphodiesterase inhibitor; it is strictly required to prevent the rapid cellular degradation of synthesized cAMP.

  • Compound Addition: Plate 1,000 cells/well in a 384-well white microplate. Add test indazole compounds (10-point dose-response) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add serotonin at its pre-determined EC80​ concentration (typically ~30 nM) to all wells except basal controls.

  • System Validation Controls: Include wells with 10 µM Forskolin (receptor-independent cAMP generation) and 10 µM SB-742457 (reference 5-HT6 antagonist).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the Anti-cAMP Cryptate antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine cAMP concentration and derive the antagonist IC50​ .

Quantitative Data Presentation

The following table summarizes representative SAR data demonstrating the differential targeting of the indazole scaffold based on linker and amine modifications. Notice how the shift from a C3-carboxamide to a C3-arylsulfonyl completely flips the selectivity from 5-HT3 to 5-HT6.

Compound ClassScaffold ModificationBasic Amine5-HT3 Ki​ (nM)5-HT6 Ki​ (nM)Functional Activity ( IC50​ )
Indazole-3-carboxamide C3-CarboxamideTropane (endo)0.8 >10,0002.1 nM (Ca2+ Flux, 5-HT3)
Indazole-3-carboxamide C3-CarboxamideQuinuclidine1.2 >10,0003.5 nM (Ca2+ Flux, 5-HT3)
3-Arylsulfonylindazole C3-(1-Naphthylsulfonyl)Piperazine>10,0001.5 4.2 nM (cAMP, 5-HT6)
3-Arylsulfonylindazole C3-(Phenylsulfonyl)Tetrahydropyridine>5,0008.4 15.0 nM (cAMP, 5-HT6)
Reference (Granisetron) C3-Carboxamide9-Methyl-9-azabicyclo0.5 >10,0001.1 nM (Ca2+ Flux, 5-HT3)
Reference (SB-742457) Non-indazolePiperazine>10,0000.2 0.8 nM (cAMP, 5-HT6)

Data synthesized from foundational SAR studies mapping indazole derivatives [1][2][3].

References

  • Bermudez, J., Fake, C. S., Joiner, G. F., Joiner, K. A., King, F. D., Miner, W. D., & Sanger, G. J. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives." Journal of Medicinal Chemistry.[Link]

  • Haydar, S. N., Yun, H., Andrae, P. M., Mattes, J., Zhang, J., Kramer, A., Smith, D. L., Huselton, C., Graf, R., Aschmies, S., Schechter, L. E., Comery, T. A., & Robichaud, A. J. (2010). "5-Cyclic Amine-3-arylsulfonylindazoles as Novel 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry.[Link]

  • Smith, H. S., Cox, L. R., & Smith, E. J. (2012). "5-HT3 receptor antagonists for the treatment of nausea/vomiting." Annals of Palliative Medicine.[Link]

Method

protocol for synthesizing 1H-indazole-3-carboxamide derivatives

Application Note: Rational Design and Synthesis of 1H-Indazole-3-Carboxamide Derivatives Introduction & Pharmacological Context The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of 1H-Indazole-3-Carboxamide Derivatives

Introduction & Pharmacological Context

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif for a diverse array of bioactive molecules, including potent p21-activated kinase 1 (PAK1) inhibitors[1], 5-HT3 receptor antagonists such as granisetron[2], and various synthetic cannabinoid receptor agonists. Developing a highly reproducible, scalable, and high-yielding synthetic protocol is critical for structure-activity relationship (SAR) exploration and downstream lead optimization.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1H-indazole-3-carboxamides generally proceeds via a two-stage convergent approach: the construction of the 1H-indazole-3-carboxylic acid core, followed by targeted amide bond formation[3].

Core Construction (The Isatin Route): While multi-step syntheses from substituted o-toluidines exist[3], the oxidative ring-opening of isatin followed by diazotization and reductive cyclization remains one of the most scalable and cost-effective methods[4]. Alkaline hydrolysis of isatin yields sodium 2-aminophenylglyoxylate. Subsequent treatment with sodium nitrite in acidic media generates a highly reactive diazonium intermediate, which undergoes spontaneous intramolecular cyclization to form the indazole core[4],[5]. The causality here is driven by precise temperature control (<5 °C) during diazotization; failing to maintain this thermal boundary results in the degradation of the diazonium salt into unwanted phenolic byproducts.

Amide Coupling Strategy: The conversion of 1H-indazole-3-carboxylic acid to its corresponding carboxamide requires carboxyl activation. We present two distinct activation strategies based on the steric hindrance and nucleophilicity of the target amine:

  • EDC/HOBt System: Ideal for unhindered primary amines. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an O-acylisourea intermediate, while HOBt (Hydroxybenzotriazole) suppresses racemization and prevents the formation of unreactive N-acylureas. The resulting urea byproduct is water-soluble, vastly simplifying the aqueous workup[6].

  • HATU/DIPEA System: Required for secondary, sterically hindered, or weakly nucleophilic amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward with superior kinetics compared to traditional carbodiimides[7].

Synthetic Workflow

Workflow Isatin Isatin (Starting Material) Hydrolysis Alkaline Hydrolysis (NaOH, H2O, 60°C) Isatin->Hydrolysis Intermediate Sodium 2-aminophenylglyoxylate (Intermediate) Hydrolysis->Intermediate Diazotization Diazotization & Cyclization (NaNO2, HCl, <5°C) Intermediate->Diazotization Acid 1H-Indazole-3-carboxylic acid (Core Scaffold) Diazotization->Acid Activation Carboxylic Activation (HATU or EDC/HOBt, DIPEA) Acid->Activation Amidation Amidation (Primary/Secondary Amine) Activation->Amidation Product 1H-Indazole-3-carboxamide (Target Derivative) Amidation->Product

Synthetic workflow for 1H-indazole-3-carboxamide derivatives from isatin.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1H-Indazole-3-Carboxylic Acid (Core Scaffold) Self-Validation Checkpoint: The intermediate must be fully soluble in the alkaline phase before proceeding to the diazotization step to ensure complete ring opening.

  • Hydrolysis: Suspend isatin (1.0 equiv, 100 mmol) in a 5% aqueous NaOH solution (200 mL). Stir the mixture at 60 °C for 30 minutes until a clear, dark red solution of sodium 2-aminophenylglyoxylate is obtained[5].

  • Acidification: Cool the solution to 0–5 °C using an ice-salt bath. Slowly add 20% aqueous HCl until the pH reaches 1.0, maintaining the internal temperature strictly below 5 °C to prevent premature side reactions.

  • Diazotization & Cyclization: To the vigorously stirred acidic mixture, add a pre-cooled solution of NaNO₂ (1.1 equiv, 110 mmol) in water (30 mL) dropwise over 30 minutes. The reaction is self-validating when a spotted starch-iodide paper turns blue-black, indicating the required presence of excess nitrous acid.

  • Maturation: Stir the diazonium mixture for an additional 1 hour at room temperature to allow for complete intramolecular cyclization[4].

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water and hexane, and dry under vacuum at 40 °C to afford 1H-indazole-3-carboxylic acid as an off-white solid. Validation: ¹H NMR (DMSO-d₆) should show the characteristic indazole NH proton around δ 13.8 ppm[6].

Protocol B: General Amidation Procedure (EDC/HOBt Method) Recommended for primary aliphatic and aryl amines.

  • Activation: Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Add HOBt (1.2 equiv, 6.0 mmol) and EDC·HCl (1.2 equiv, 6.0 mmol)[6].

  • Base Addition: Add triethylamine (TEA) or DIPEA (3.0 equiv, 15.0 mmol) to neutralize the hydrochloride salts and activate the system. Stir at room temperature for 15 minutes to form the active ester[6].

  • Coupling: Add the desired primary amine (1.0 equiv, 5.0 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% Methanol in Chloroform). The disappearance of the baseline carboxylic acid spot indicates reaction completion[6].

  • Workup: Pour the mixture into ice-cold water (50 mL). Extract the liberated product with a 10% Methanol/Chloroform mixture (30 mL × 3). Wash the combined organic layers with 10% NaHCO₃, brine, and dry over anhydrous Na₂SO₄[6].

  • Purification: Evaporate the solvent under vacuum and purify via silica gel column chromatography (Step gradient: 0–5% Methanol in CHCl₃)[6].

Protocol C: Advanced Amidation (HATU Method) Recommended for hindered secondary amines (e.g., morpholine or piperidine derivatives).

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to ensure complete formation of the active ester[7].

  • Coupling: Add the sterically hindered amine (1.5 equiv) and stir until complete consumption of the starting material (typically 2–4 hours).

  • Workup & Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry, and purify via flash chromatography[7].

Quantitative Data & Reaction Optimization

To guide the selection of coupling conditions, the following table summarizes the expected yields and optimal coupling reagents for various amine classes based on established literature[6],[7].

Target DerivativeAmine TypePreferred Coupling ReagentReaction Time (h)Expected Yield (%)Key ¹H NMR (DMSO-d₆) Indicator
N-benzyl-1H-indazole-3-carboxamidePrimary (Aliphatic/Benzylic)EDC/HOBt485 - 92δ 9.08 (br t, 1H, NH), 4.52 (d, 2H, CH₂)
N,N-diethyl-1H-indazole-3-carboxamideSecondary (Aliphatic)HATU / DIPEA378 - 84δ 3.52-3.77 (m, 4H, CH₂), 1.23 (t, 6H, CH₃)
N-(2-morpholinoethyl)-1H-indazole-3-carboxamidePrimary (Bulky/Heterocyclic)EDC/HOBt675 - 80δ 8.24 (br t, 1H, NH), 3.59 (t, 6H, morpholine)
N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamidePrimary (Aryl/Heteroaryl)HATU / DIPEA1260 - 70δ 9.03 (br t, 1H, NH), 13.88 (s, 1H, indazole NH)

Sources

Application

Application Note: In Vitro Assay Development for Evaluating 5-Bromo-1H-indazole-3-carboxylic acid hydrazide Derivatives as Novel Kinase Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Application: Target Engagement, Cellular Efficacy, and Structure-Activity Relationship (SAR) Profiling Introduction & Scientific Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Application: Target Engagement, Cellular Efficacy, and Structure-Activity Relationship (SAR) Profiling

Introduction & Scientific Rationale

The indazole core is a privileged scaffold in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors targeting oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor (FGFR) [1]. When optimizing this scaffold, the specific use of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide as a primary building block offers distinct biochemical advantages:

  • Halogen Bonding & Lipophilicity: The incorporation of a bulky, polarizable bromine atom at the C5 position significantly enhances the overall lipophilicity of the pharmacophore. In the context of kinase ATP-binding sites, this bromine atom can engage in highly directional halogen bonding with backbone carbonyls in the hinge region or hydrophobic pocket, driving target affinity.

  • Versatile Hydrogen-Bonding Network: The C3-carboxylic acid hydrazide moiety acts as both a hydrogen bond donor and acceptor. Furthermore, it serves as a highly versatile synthetic handle for generating hydrazones or diacylhydrazines[2]. These extensions can be tailored to project outward into the solvent-exposed regions of the kinase, improving solubility and selectivity.

To successfully translate these synthesized derivatives into viable lead compounds, a robust, self-validating in vitro assay cascade must be established. This guide details a systematic protocol for evaluating these derivatives, moving from cell-free target engagement to functional cellular efficacy.

Experimental Design & Causality

A reliable screening cascade must account for both the intrinsic inhibitory power of the compound and its behavior in a complex biological matrix. We employ a three-tiered approach:

  • Tier 1: Cell-Free TR-FRET Kinase Assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive hazards while providing a low-background, high-throughput readout. This assay establishes the absolute enzymatic IC₅₀, proving direct target engagement without the confounding variables of cell permeability or efflux pumps.

  • Tier 2: Cellular Viability Assay (ATP-based). Enzymatic potency does not guarantee cellular efficacy. By measuring ATP depletion in an ALK-driven cancer cell line (e.g., Karpas-299), we validate that the indazole derivatives can successfully cross the plasma membrane and exert a functional antiproliferative effect.

  • Tier 3: Permeability Correlation. Discrepancies between Tier 1 and Tier 2 results are diagnosed by evaluating the compound's permeability, ensuring the assay system is self-validating and mechanistically sound.

Workflow lib 5-Bromo-Indazole Hydrazide Library trfret Tier 1 Screen: TR-FRET Kinase Assay lib->trfret ctg Tier 2 Screen: Cell Viability (CTG) trfret->ctg wb Data Synthesis: SAR & Permeability ctg->wb

Workflow for in vitro evaluation of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide derivatives.

Detailed Experimental Protocols

Protocol A: TR-FRET Enzymatic ALK Inhibition Assay

Objective: Determine the biochemical IC₅₀ of the indazole derivatives against recombinant ALK.

Critical Insight: Kinases are highly sensitive to organic solvents. Because the 5-bromo-indazole derivatives are highly lipophilic, they must be dissolved in 100% DMSO. However, the final DMSO concentration in the assay buffer must not exceed 1% (v/v) to prevent enzyme denaturation and artifactual inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Buffer Preparation: Prepare the Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh daily to maintain the reducing environment required for kinase stability.

  • Enzyme/Substrate Mix: Dilute recombinant human ALK kinase and the biotinylated peptide substrate (e.g., ULight-poly GT) in the assay buffer.

  • Reaction Initiation: Transfer 100 nL of the serially diluted compounds into a 384-well low-volume white microplate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow for compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ concentration for ALK, typically ~20 µM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing EDTA to chelate Mg²⁺ and stop the kinase, plus Europium-labeled anti-phosphotyrosine antibody).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).

Protocol B: Cellular Antiproliferative Assay (CellTiter-Glo)

Objective: Assess the functional efficacy of the derivatives in ALK-positive Karpas-299 cells.

Critical Insight: The CellTiter-Glo (CTG) assay measures intracellular ATP as a proxy for viable cells. Because 5-bromo-indazole derivatives may induce apoptosis via Akt pathway shutdown [3], ATP depletion is a direct measure of both cytostatic and cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding: Harvest Karpas-299 cells in logarithmic growth phase. Seed at a density of 2,500 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dilute the DMSO compound stocks 1:100 in culture media to create 10× intermediate solutions (10% DMSO). Add 10 µL of this intermediate to the 90 µL of cells (Final DMSO = 1%).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the vehicle (1% DMSO) control to determine the percentage of cell viability and calculate the cellular IC₅₀ using a 4-parameter logistic curve fit.

Mechanism of Action & Signal Transduction

The primary mechanism by which these specific indazole derivatives exert their antiproliferative effect is through the competitive inhibition of ATP at the ALK receptor. This blockade prevents the autophosphorylation of ALK, subsequently shutting down the downstream Phosphoinositide 3-kinase (PI3K) / Akt survival pathway.

Pathway inhibitor 5-Bromo-Indazole Derivative alk ALK Receptor Tyrosine Kinase inhibitor->alk pi3k PI3K alk->pi3k akt Akt pi3k->akt prolif Cell Proliferation & Survival akt->prolif

Mechanism of action showing ALK kinase inhibition and downstream suppression of Akt signaling.

Data Presentation & Interpretation

A self-validating assay system requires cross-referencing enzymatic data with cellular data. The table below illustrates a mock SAR profile for three synthesized derivatives (where the hydrazide moiety was condensed with various substituted benzaldehydes to form hydrazones).

Table 1: Comparative in vitro profiling of 5-Bromo-1H-indazole-3-carboxylic acid hydrazones

CompoundR-Group Substitution (Hydrazone)Enzymatic ALK IC₅₀ (nM)Cellular Karpas-299 IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)
Crizotinib (Standard)N/A24 ± 245 ± 512.5
Derivative 1a Phenyl156 ± 12850 ± 454.2
Derivative 1b 4-Fluorophenyl42 ± 4120 ± 108.7
Derivative 1c 2,4-Dichlorophenyl18 ± 235 ± 414.1

Interpretation of Causality:

  • Derivative 1a shows weak enzymatic inhibition and poor cellular efficacy, likely due to a lack of favorable interactions in the solvent-exposed region.

  • Derivative 1c demonstrates superior enzymatic potency (18 nM), driven by the addition of chloro-substituents that optimize the fit within the binding pocket. Crucially, its high Caco-2 permeability (14.1 × 10⁻⁶ cm/s) ensures that this enzymatic potency translates perfectly into cellular efficacy (35 nM), outperforming the clinical standard. If a compound showed high enzymatic potency but low cellular efficacy, the permeability data would immediately identify membrane exclusion as the causal failure point.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1311-1316.
  • Hernández, C., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2128.
Method

preparation of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide for biological screening

Application Note & Protocol Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique bioisosteric relationship with indole allows it to interact with a wide range of biological targets, often with improved metabolic stability or selectivity.[1] Notably, 3-substituted indazoles form the backbone of several potent kinase inhibitors used in oncology, such as Axitinib and Pazopanib, which target pathways crucial for tumor growth and angiogenesis.[4]

The preparation of diverse compound libraries is a cornerstone of modern drug discovery. 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is a strategically designed intermediate for this purpose. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity via cross-coupling reactions, while the hydrazide moiety at the 3-position is a reactive nucleophile, ideal for conjugation with a wide array of electrophilic fragments (e.g., aldehydes, ketones, activated acids) to rapidly generate a library of drug-like molecules.[5][6]

This document provides a comprehensive, field-tested guide for the robust synthesis and characterization of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, intended for researchers, medicinal chemists, and drug development professionals engaged in high-throughput screening and lead optimization.

Overall Synthetic Workflow

The synthesis is a reliable three-step process beginning with the commercially available Indazole-3-carboxylic acid. The workflow is designed for efficiency and scalability in a standard laboratory setting.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis A Indazole-3-carboxylic acid B 5-Bromo-1H-indazole- 3-carboxylic acid A->B Br₂, Glacial Acetic Acid 90°C, 16h C Methyl 5-Bromo-1H-indazole- 3-carboxylate B->C Methanol (MeOH) cat. H₂SO₄, Reflux D 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide C->D Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (EtOH), Reflux

Caption: Three-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid (Intermediate 1)

Principle of the Reaction: This step involves the electrophilic aromatic substitution of bromine onto the electron-rich indazole ring. The reaction is regioselective for the 5-position. Glacial acetic acid serves as both the solvent and a mild catalyst for the reaction.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
Indazole-3-carboxylic acid≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Bromine (Br₂)Reagent GradeAcros Organics
Deionized Water--
Ice--

Step-by-Step Protocol: [7]

  • Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heating: Heat the suspension to 120°C until a clear solution is obtained.

  • Temperature Adjustment: Cool the solution to 90°C.

  • Bromine Addition: In a separate vial, carefully prepare a solution of bromine (0.32 mL, 6.16 mmol, 1.0 equiv.) in glacial acetic acid (2 mL). Caution: Bromine is highly corrosive and toxic. Perform this step in a certified chemical fume hood. Add this solution dropwise to the reaction mixture at 90°C over 10-15 minutes.

  • Reaction: Maintain the reaction mixture at 90°C for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Work-up & Precipitation: After 16 hours, cool the solution to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice water and stir vigorously for 15 minutes. A white solid should precipitate.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL). Dry the product under vacuum at room temperature to afford 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Expected Results:

ParameterExpected Value
Yield ~85-90%
Appearance White to pale yellow solid[5]
¹H NMR (DMSO-d6)δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[7]
ESI-MS (m/z)[M+H]⁺ calculated for C₈H₅BrN₂O₂: 240.96; Found: ~241.0.[7]
Part 2: Synthesis of Methyl 5-Bromo-1H-indazole-3-carboxylate (Intermediate 2)

Principle of the Reaction: This is a classic Fischer esterification. The carboxylic acid is heated in an excess of methanol with a catalytic amount of strong acid. The alcohol acts as both solvent and reactant, driving the equilibrium towards the ester product.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
5-Bromo-1H-indazole-3-carboxylic acid(From Part 1)-
Methanol (Anhydrous)ACS GradeJ.T. Baker
Sulfuric Acid (H₂SO₄), concentratedACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)--
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich

Step-by-Step Protocol:

  • Setup: To a solution of 5-Bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, add 3-4 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Expected Results:

ParameterExpected Value
Yield >90%
Appearance Off-white solid
¹H NMR Expect disappearance of the broad carboxylic acid proton peak (~13 ppm) and appearance of a new singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. The aromatic protons will show similar patterns to the acid.
ESI-MS (m/z)[M+H]⁺ calculated for C₉H₇BrN₂O₂: 254.98; Found: ~255.0.
Part 3: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (Final Product)

Principle of the Reaction: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the thermodynamically stable carbohydrazide.[8]

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
Methyl 5-Bromo-1H-indazole-3-carboxylate(From Part 2)-
Ethanol (Absolute)ACS GradeDecon Labs
Hydrazine Hydrate (~64% Hydrazine)Reagent GradeSigma-Aldrich

Step-by-Step Protocol: (Adapted from[2])

  • Setup: Dissolve Methyl 5-Bromo-1H-indazole-3-carboxylate (1.0 g, 3.92 mmol) in absolute ethanol (20 mL) in a round-bottom flask at room temperature.

  • Reagent Addition: Add hydrazine hydrate (0.29 mL, 5.88 mmol, 1.5 equiv.) to the solution.

  • Reaction: Heat the resulting solution at reflux for 4 hours. A precipitate may form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the product under vacuum to yield the final 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

Expected Results:

ParameterExpected Value
Yield ~80-90%
Appearance White or off-white solid
Molecular Formula C₈H₇BrN₄O[]
Molecular Weight 255.07 g/mol []
¹H NMR Expect disappearance of the methyl ester singlet and appearance of new broad signals for the -NHNH₂ protons. The aromatic proton signals should remain consistent with the precursor.
ESI-MS (m/z)[M+H]⁺ calculated for C₈H₇BrN₄O: 254.98; Found: ~255.0.

CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate

Hydrazine and its solutions are highly toxic, carcinogenic, and corrosive .[10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, a chemical-resistant apron, and impermeable gloves (e.g., butyl rubber).[11]

  • Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[12]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, dry sand). Do not use combustible materials. For large spills, evacuate and call emergency services.[12]

  • Waste Disposal: All hydrazine-containing waste, including contaminated consumables and empty containers, must be collected and disposed of as hazardous waste according to institutional and local regulations. DO NOT pour down the drain.[10][11]

Application in Biological Screening: A Gateway to New Inhibitors

The title compound is not typically the final active molecule but rather a versatile platform for library synthesis. The primary amine of the hydrazide group can be readily condensed with aldehydes or ketones to form hydrazones, a chemical class with a broad range of reported biological activities, including antioxidant and antimicrobial effects.[6]

Furthermore, the hydrazide can be acylated to form diacyl hydrazines or used in other coupling reactions. The primary application for an indazole-based library is often in kinase inhibitor screening. Many Type II kinase inhibitors utilize a heterocyclic core (like indazole) that binds to the ATP-binding site, with side chains extending into adjacent pockets to confer selectivity.

cluster_kinase Kinase Active Site cluster_inhibitor Indazole-Based Inhibitor ATP_pocket ATP Binding Pocket (Hinge Region) Adjacent_pocket Adjacent Hydrophobic Pocket Indazole_core Indazole Core (5-Bromo-) (H-bonds to Hinge) Indazole_core->ATP_pocket Binds Hydrazone_linker (-C=N-NH-C=O-)> Indazole_core->Hydrazone_linker R_group R-Group (Occupies Hydrophobic Pocket, Provides Selectivity) Hydrazone_linker->R_group R_group->Adjacent_pocket Interacts

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Synthesis Troubleshooting

Welcome to the Indazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the most pervasive challenges in indazole synthesis.

Indazoles are privileged pharmacophores, but their synthesis is notoriously prone to side-product formation—ranging from regioisomeric mixtures to over-reduced dimers. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating, field-proven protocols to ensure high-fidelity synthesis.

Section 1: Controlling Regioselectivity in N-Alkylation (1H vs. 2H Isomers)

The most common point of failure in indazole functionalization is poor regiocontrol during direct N-alkylation. Because the indazole ring exhibits annular tautomerism, direct alkylation typically yields a frustrating mixture of N1-alkylated (1H) and N2-alkylated (2H) isomers.

Q: My direct N-alkylation yields a 1:1 mixture of N1 and N2 isomers. How can I drive the reaction exclusively to the N1-alkylated product?

The Causality: Using weak, non-coordinating bases (like K₂CO₃) in polar aprotic solvents (like DMF) fails to discriminate between the two nucleophilic nitrogen atoms. The N2 position is kinetically favored due to higher electron density in the transition state, while the N1 position is thermodynamically more stable 1.

The Solution: To achieve >9:1 selectivity for the N1 isomer, you must exploit thermodynamic control and cation coordination. Switching to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is highly effective. The sodium cation (Na⁺) coordinates with the N2 atom (and potentially adjacent C3 substituents), sterically shielding the N2 position and directing the electrophile exclusively to N1 2. Warming the reaction to 50 °C further pushes the equilibrium toward the thermodynamic N1 product.

Regio Indazole 1H-Indazole (Tautomeric Mixture) Base Base + Alkyl Halide Indazole->Base N1 N1-Alkyl-1H-indazole (Thermodynamic Product) Base->N1 NaH / THF / Heat (Thermodynamic Control) N2 N2-Alkyl-2H-indazole (Kinetic Product) Base->N2 Trialkyl Orthoformate (Kinetic Control)

Caption: Regioselectivity in indazole alkylation governed by thermodynamic versus kinetic control.

Quantitative Comparison of Alkylation Conditions
Reagent SystemSolventTemperatureDominant MechanismTypical N1:N2 Ratio
K₂CO₃ / Alkyl HalideDMF25 °CMixed (Poor Discrimination)~ 1:1 to 2:1
NaH / Alkyl HalideTHF50 °CThermodynamic Control> 9:1
Trialkyl Orthoformate (Acidic)Neat40 °CKinetic Control< 1:9
Protocol 1: Self-Validating Regioselective N1-Alkylation

This protocol utilizes visual cues (gas evolution) to validate the formation of the active nucleophile before electrophile addition.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted 1H-indazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation (Validation Step): Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: You must observe immediate hydrogen gas evolution. If no bubbling occurs, your NaH has degraded to NaOH, which will ruin regioselectivity. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Thermodynamic Equilibration: Remove the ice bath, warm the reaction to 50 °C, and stir for 12–24 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Section 2: Mitigating Byproducts in Reductive Cyclizations

The Cadogan cyclization is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylideneamines via exhaustive deoxygenation using phosphorus(III) reagents.

Q: During a Cadogan reductive cyclization, I am isolating a highly polar, brightly colored side product instead of my target 2H-indazole. What is happening?

The Causality: The Cadogan reaction proceeds via the sequential deoxygenation of the nitro group. The first deoxygenation yields a highly reactive nitroso intermediate, which rapidly cyclizes to form a 2H-indazole N-oxide 3. If your reaction conditions are not sufficiently forcing, the reduction stalls at this N-oxide stage.

The Solution: N-oxides are competent intermediates, not dead-end byproducts. To push the reaction to completion, ensure you are using a vast excess of the deoxygenating agent (typically >3 equivalents of triethyl phosphite) and maintain rigorous reflux conditions (>150 °C). Alternatively, adopting modern catalytic P(III)/P(V) redox cycling methods can achieve complete deoxygenation at milder temperatures (80 °C).

Section 3: Preventing Azine Dimers in Hydrazine Condensations

Synthesizing 1H-indazoles via the condensation of o-halobenzaldehydes with hydrazines, followed by an intramolecular Ullmann-type cyclization, is highly scalable but prone to dimerization.

Q: My LC-MS shows a massive peak corresponding to a dimer rather than the target 1H-indazole. How do I prevent this?

The Causality: The dimer is an azine byproduct . It forms when the intermediate hydrazone reacts via intermolecular electrophilic addition with a second equivalent of the unreacted o-halobenzaldehyde, rather than undergoing the desired intramolecular C-N bond formation 4. This side reaction is exacerbated by high localized concentrations of the aldehyde and sluggish cyclization kinetics.

The Solution: To suppress azine formation, you must keep the steady-state concentration of the aldehyde low. Use a slight excess of methylhydrazine (1.2 equiv) and employ a highly polar aprotic solvent like DMA or NMP. If operating in batch, add the aldehyde slowly via a syringe pump.

G A o-Halobenzaldehyde + Hydrazine B Hydrazone (Intermediate) A->B Condensation (Fast) C 1H-Indazole (Target Product) B->C Cu-Catalyzed Ullmann Cyclization D Azine Dimer (Side Product) B->D Excess Aldehyde (Side Reaction)

Caption: Reaction pathway showing the divergence of hydrazone intermediates into target indazoles or azine dimers.

Protocol 2: Intramolecular Ullmann-Type Cyclization (Azine-Free)

This protocol utilizes a copper-catalyzed S_NAr approach to rapidly trap the hydrazone, outcompeting azine formation.

  • Hydrazone Formation: In a sealed vessel, dissolve the o-bromobenzaldehyde (1.0 equiv) in anhydrous DMA (0.5 M). Add N,N-diisopropylethylamine (DIPEA, 1.05 equiv) and methylhydrazine (1.2 equiv). Stir at room temperature for 1 hour until hydrazone formation is complete (verify by LC-MS).

  • Catalyst Addition: To the crude hydrazone solution, add CuI (10 mol%) and N,N'-dimethylethylenediamine (20 mol%).

  • Cyclization: Purge the vessel with argon, seal, and heat to 110 °C for 8 hours. The high temperature and copper catalysis rapidly drive the intramolecular cyclization, preventing intermolecular dimerization.

  • Purification (Validation Step): Cool to room temperature. Dry load the crude mixture directly onto a 3:1:1 mixture of silica : activated carbon : sodium sulfate. Self-Validation: The activated carbon specifically sequesters the soluble copper complexes. If your eluent is tinted blue/green, the copper was not fully removed, which will poison downstream cross-coupling steps. Purify via normal-phase column chromatography.

References
  • Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Genung, N. E., et al. (2014). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.[Link]

  • Barber, J. S., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Indazole Compounds

Executive Overview: The Indazole Solubility Paradox Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized for their bioisosteric relationship with purines and their exceptional ability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Indazole Solubility Paradox

Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized for their bioisosteric relationship with purines and their exceptional ability to engage in kinase hinge-binding interactions. However, researchers routinely encounter severe aqueous solubility bottlenecks during assay development and formulation.

As a Senior Application Scientist, I approach solubility not as a random hurdle, but as a predictable physicochemical property. The poor solubility of indazoles is rarely an accident; it is the direct consequence of their specific molecular architecture. By understanding the causality behind crystal lattice energy, lipophilicity, and ionization states, we can transition from empirical guesswork to rational, self-validating formulation strategies.

Diagnostic Troubleshooting Workflow

IndazoleTroubleshooting Start Indazole Precipitation in Aqueous Buffer Analyze Analyze Physicochemical Properties (pKa, LogP, Tm) Start->Analyze IsIonizable Ionizable Group Present? (e.g., -NH2, -COOH) Analyze->IsIonizable pHAdjust Adjust pH & Form Salt (Check physiological compatibility) IsIonizable->pHAdjust Yes IsLipophilic High Lipophilicity? (LogP > 3) IsIonizable->IsLipophilic No Cosolvents Use Co-solvents (<0.5% DMSO) or Surfactants (Tween 80) IsLipophilic->Cosolvents Yes (In Vitro) Cyclodextrins Host-Guest Complexation (HP-β-CD) IsLipophilic->Cyclodextrins Yes (In Vivo) HighLattice High Lattice Energy? (Melting Point > 150°C) IsLipophilic->HighLattice No SolidForm Amorphous Solid Dispersion or Prodrug Synthesis HighLattice->SolidForm Yes

Diagnostic workflow for troubleshooting indazole precipitation in aqueous media.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do unsubstituted or lightly substituted indazole derivatives frequently precipitate in physiological buffers? A1: The poor solubility of indazoles is driven by a dual penalty: high lipophilicity and high crystal lattice energy. Mechanistically, the parent 1H-indazole is amphoteric, possessing a basic pKa of ~1.04 (indazolium cation) and an acidic pKa of ~13.86 (indazolate anion)[1]. Because both pKa values are far from physiological pH (7.4), the core remains entirely un-ionized and highly lipophilic in standard biological assays. Furthermore, the planar bicyclic aromatic system facilitates strong intermolecular π-π stacking and hydrogen bonding in the solid state[2]. This high lattice energy makes it thermodynamically unfavorable for water molecules to disrupt the crystal structure and solvate the compound.

Q2: How can I determine if my assay precipitation is thermodynamically driven or kinetically induced (solvent shock)? A2: When you dilute a highly concentrated DMSO stock of an indazole into an aqueous buffer, you create localized supersaturation. If the compound precipitates immediately but slowly redissolves upon prolonged agitation, the precipitation is a kinetic artifact ("solvent shock"). If the precipitate persists or grows, the final concentration exceeds the compound's thermodynamic equilibrium solubility[3]. To self-validate your system, never rely solely on kinetic dilutions; always run a thermodynamic shake-flask assay (detailed in Section 5) in parallel to establish the absolute solubility ceiling[4].

Q3: My indazole compound has an amine substituent. Should I just lower the pH to dissolve it? A3: While introducing a basic functional group (e.g., a 3-amino group) allows for protonation and salt formation at lower pH values (pH 1-3)[4], you must consider the biological context. Lowering the assay pH will dramatically increase solubility, but it may also denature your target proteins or induce cytotoxicity in an in vitro assay. pH adjustment is highly effective for preparing stock solutions or parenteral formulations, provided the final assay buffer has sufficient buffering capacity to return the system to a physiologically relevant pH without causing immediate precipitation[3][5].

Quantitative Formulation Strategies

To facilitate rapid decision-making, the following table summarizes the quantitative impact and mechanistic trade-offs of standard solubility enhancement strategies applied to indazole derivatives.

StrategyMechanism of ActionTypical Solubility GainKey Limitations / Caveats
Co-solvents (DMSO, EtOH) Reduces the dielectric constant of the aqueous phase, favoring lipophilic solvation[3].10x - 100xCytotoxic at >0.5% in cell assays; high risk of "solvent shock" precipitation upon dilution[3].
pH Adjustment Ionizes basic/acidic functional groups, shifting the compound away from its isoelectric point[3].50x - 1000xStrictly dependent on compound pKa; extreme pH shifts are rarely physiologically compatible[3].
Cyclodextrins (HP-β-CD) Encapsulates the lipophilic indazole core within a hydrophilic, water-soluble shell[3].5x - 50xBulky excipient; may sequester the drug and artificially alter free-drug pharmacokinetics[5].
Salt Formation Disrupts crystal lattice energy and increases the dissolution rate via counterion hydration[5].100x - 500xRequires ionizable groups; risk of disproportionation (reverting to free base) in buffered solutions[5].
Prodrug Synthesis Covalent addition of highly polar, ionizable moieties (e.g., phosphate groups)[6].>1000xRequires extensive synthetic chemistry effort and relies on in vivo enzymatic cleavage for efficacy[6].

Standard Operating Procedures (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating mandatory visual inspections and vehicle controls, they ensure that any observed biological effect is due to the dissolved indazole, not an artifact of the formulation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard methodology for establishing the absolute thermodynamic solubility limit of an indazole compound, ensuring you do not design assays above the compound's physical limits[4].

  • Preparation: Weigh an excess amount of the solid indazole compound (e.g., 5 mg) into a sterile, glass microcentrifuge vial.

  • Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Self-Validation Step: The presence of undissolved solid at this stage is mandatory; if all solid dissolves, the solution is not saturated, and you must add more compound[2].

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake vigorously for 24 to 48 hours to ensure thermodynamic equilibrium is reached[2].

  • Phase Separation: Centrifuge the sample at high speed (14,000 x g) for 15 minutes to firmly pellet the insoluble fraction[3].

  • Quantification: Carefully extract the supernatant without disturbing the pellet. Quantify the dissolved indazole concentration using a suitable analytical method (HPLC-UV or LC-MS) against a standard curve prepared in 100% DMSO[3].

Protocol B: Cyclodextrin Complexation Screening for In Vitro Assays

When organic co-solvents must be kept below 0.5%, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective alternative[3].

  • Excipient Stock: Prepare a 20% (w/v) stock solution of HP-β-CD in your target aqueous buffer[3].

  • Gradient Preparation: Generate a concentration gradient of HP-β-CD (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM) in the buffer[3].

  • Compound Spiking: From a 10 mM indazole stock in DMSO, spike the compound into each cyclodextrin solution to achieve your desired final assay concentration (e.g., 20 µM). Crucial: Ensure the final DMSO concentration remains constant (<0.5%) across all samples to isolate the solubilizing effect of the cyclodextrin[3].

  • Incubation: Incubate the solutions for 1-2 hours at room temperature with gentle agitation[3].

  • Validation & Analysis: Visually inspect for precipitation. Centrifuge at 14,000 x g for 15 minutes and quantify the supernatant to determine the minimum HP-β-CD concentration required to maintain complete solubility[3].

References

  • Indazole Wikipedia[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments European Pharmaceutical Review[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors PMC (PubMed Central)[Link]

Sources

Troubleshooting

optimization of coupling reaction conditions for hydrazide derivatives

Welcome to the Hydrazide Coupling Technical Support Center. As application scientists, we recognize that hydrazide chemistry—whether utilized for bioconjugation via hydrazone ligation or complex protein synthesis via Nat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydrazide Coupling Technical Support Center. As application scientists, we recognize that hydrazide chemistry—whether utilized for bioconjugation via hydrazone ligation or complex protein synthesis via Native Chemical Ligation (NCL)—presents unique kinetic, stability, and selectivity challenges.

This guide abandons generic troubleshooting in favor of mechanistic depth. Below, you will find field-validated FAQs, optimized protocols, and structural causality explanations designed to ensure your coupling reactions succeed.

Section 1: Hydrazone Ligation (Bioconjugation & Labeling)

Hydrazone ligation (the reaction between a hydrazide and an aldehyde/ketone) is a cornerstone of bioconjugation. However, its baseline kinetics at physiological pH are notoriously sluggish.

FAQ 1.1: Why is my hydrazone ligation so slow at physiological pH, and how do I accelerate it?

Causality & Solution: Hydrazone formation is highly pH-dependent. At pH 7.4, the dehydration of the carbinolamine intermediate into the final hydrazone is the rate-limiting step. To bypass this thermodynamic bottleneck, you must use a nucleophilic catalyst .

Catalysts like aniline or m-phenylenediamine (mPDA) rapidly attack the aldehyde to form a highly electrophilic iminium intermediate. This intermediate undergoes a fast transimination reaction with your hydrazide derivative [2]. We highly recommend switching from traditional aniline to mPDA . mPDA is up to 15 times more efficient than aniline because its higher aqueous solubility allows for higher working concentrations, and the meta-amine configuration provides favorable electronic activation without steric hindrance [2].

FAQ 1.2: My protein aggregates when I add aniline as a catalyst. What is a viable alternative?

Causality & Solution: Aniline is hydrophobic. At the high concentrations required for effective catalysis (10–100 mM), it frequently induces protein denaturation and aggregation. Arginine is an excellent, biocompatible alternative. The side-chain guanidinium group of arginine acts as an intramolecularly assisted nucleophilic catalyst, while the amino acid itself inherently functions as a protein aggregation inhibitor [4].

G Aldehyde Target Aldehyde/Ketone (Electrophile) Iminium Iminium Intermediate (Highly Electrophilic) Aldehyde->Iminium + Catalyst (Fast) Catalyst Nucleophilic Catalyst (e.g., mPDA) Catalyst->Iminium Product Hydrazone Conjugate + Regenerated Catalyst Iminium->Product + Hydrazide (Transimination) Hydrazide Hydrazide Derivative (Nucleophile) Hydrazide->Product

Mechanism of nucleophilic catalysis in hydrazone ligation via an iminium intermediate.

Data Summary: Catalyst Selection for Hydrazone Ligation
CatalystOptimal pHRelative EfficiencyKey AdvantagePrimary Limitation
None (Uncatalyzed) 4.5 - 5.01x (Baseline)No additives requiredExtremely slow at pH > 6.0
Aniline 4.5 - 7.0~40xWell-documented standardPoor solubility; causes aggregation
m-Phenylenediamine (mPDA) 6.0 - 7.4~600xHighest reaction kineticsCan cross-react with certain dyes
Arginine 7.0 - 7.4~20xPrevents protein aggregationSlower than aromatic amines
Protocol 1: mPDA-Catalyzed Hydrazone Ligation

Self-validating system: The rapid appearance of a conjugate band on SDS-PAGE within 30 minutes validates catalyst efficacy.

  • Prepare Buffer: Formulate a 100 mM phosphate buffer at pH 6.8.

  • Prepare Catalyst Stock: Dissolve mPDA directly in the buffer to a concentration of 100 mM. (Note: mPDA oxidizes over time; prepare fresh).

  • Mix Reagents: Combine the aldehyde-tagged biomolecule (10-50 µM) with the hydrazide derivative (10 molar equivalents) in the mPDA buffer.

  • Incubate: React at room temperature (22°C) for 30–60 minutes.

  • Purify: Remove excess mPDA and unreacted hydrazide via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Section 2: Amide-Type Coupling (Hydrazide + Carboxylic Acid)

Coupling a carboxylic acid to a hydrazide forms a stable diacylhydrazine (or functionalized amide). This is common in drug synthesis and surface functionalization.

FAQ 2.1: I am using EDC to couple a carboxylic acid to a hydrazide on a protein, but I am observing massive protein polymerization. How do I prevent this?

Causality & Solution: EDC activates carboxyl groups to form an O-acylisourea intermediate, which readily reacts with amines. Because proteins contain both native carboxylates (Glutamate, Aspartate) and primary amines (Lysine), EDC inevitably causes intermolecular cross-linking. To prevent this, you must flood the system with a massive molar excess (typically 50x to 100x) of your hydrazide derivative to kinetically outcompete the protein's native amines [3]. If polymerization persists, irreversibly block the protein's native primary amines using Sulfo-NHS-Acetate prior to EDC addition.

FAQ 2.2: EDC coupling is yielding <20% conversion for my small-molecule hydrazide synthesis. Are there better reagents?

Causality & Solution: In aqueous or semi-aqueous conditions, the O-acylisourea intermediate formed by EDC undergoes rapid hydrolysis back to the carboxylic acid. For small molecules, switch to N,N′-carbonyldiimidazole (CDI) in an anhydrous organic solvent (e.g., THF). CDI forms a highly stable acylimidazole intermediate that reacts cleanly and quantitatively with hydrazines/hydrazides without requiring acidic conditions or suffering from hydrolysis [5].

Data Summary: Reagent Selection for Hydrazide-Carboxylic Acid Coupling
Coupling ReagentSolvent SystemOptimal pHBest Use CaseByproduct Removal
EDC / Sulfo-NHS Aqueous4.7 - 5.5Protein bioconjugationDialysis / Desalting
CDI Organic (THF, DMF)N/A (Base added)Small molecule synthesisAqueous wash (CO2, imidazole)
HATU / DIPEA Organic (DMF)N/A (Base added)Solid-phase peptide synthesisHPLC purification

Section 3: Peptide Hydrazides in Native Chemical Ligation (NCL)

Peptide hydrazides have revolutionized protein synthesis because they are stable during Solid-Phase Peptide Synthesis (SPPS) but can be chemoselectively activated into thioesters for Native Chemical Ligation [1].

FAQ 3.1: My peptide hydrazide activation is failing, and mass spectrometry shows a mass shift corresponding to an isocyanate (-28 Da from expected). What went wrong?

Causality & Solution: You have triggered the Curtius rearrangement due to thermal mismanagement. Peptide hydrazides are activated to thioesters by first oxidizing them to acyl azides using NaNO2 at low pH (3.0–4.0). The acyl azide intermediate is highly unstable. If the reaction temperature exceeds -10°C, the acyl azide will spontaneously rearrange into an isocyanate, permanently terminating the ligation capability [1]. Strict temperature control (-20°C to -15°C) is mandatory until the external thiol (MPAA) is added to convert the azide into a stable thioester.

NCL PepHyd Peptide Hydrazide (Unprotected) Oxidation NaNO2, pH 3.0 -15°C, 15 min PepHyd->Oxidation AcylAzide Acyl Azide Intermediate (Highly Reactive) Oxidation->AcylAzide Oxidation Thiolysis MPAA, pH 5.0-6.0 Room Temp, 10 min AcylAzide->Thiolysis Thioester Peptide Thioester (Stable Donor) Thiolysis->Thioester Thiol Exchange Ligation N-Terminal Cys Peptide pH 6.5-7.0 Thioester->Ligation Final Native Peptide Bond (Ligated Protein) Ligation->Final NCL

Workflow for the activation of peptide hydrazides and subsequent native chemical ligation.

Protocol 2: One-Pot Activation of Peptide Hydrazides for NCL

Self-validating system: Complete conversion of the hydrazide to the thioester should be verified by LC-MS prior to adding the N-terminal Cysteine acceptor peptide.

  • Solubilization: Dissolve the unprotected peptide hydrazide (1-2 mM) in 6 M Guanidinium Chloride buffer (pH 3.0).

  • Chilling: Submerge the reaction vessel in an ice-salt bath to achieve and maintain -15°C.

  • Oxidation: Add NaNO2 (final concentration 10-20 mM). Stir vigorously at -15°C for exactly 15 minutes to form the acyl azide.

  • Thiolysis: Add 4-mercaptophenylacetic acid (MPAA) to a final concentration of 100 mM. Immediately adjust the pH to 5.0–6.0 using NaOH.

  • Stabilization: Remove from the ice bath and allow the reaction to sit at room temperature for 10 minutes. The acyl azide is now a stable thioester.

  • Ligation: Add the N-terminal Cysteine acceptor peptide, adjust pH to 6.5–7.0, and incubate until ligation is complete (monitored via LC-MS).

References
  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.1

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications.2

  • Biotinylate carboxyl groups with EDC and Biotin Hydrazide. Thermo Fisher Scientific.3

  • Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. ChemRxiv.4

  • Tunable Monooxime Hydrazide–hydrazone Ligands with Potential Sensing Applications: Synthetic Challenges and Optical Characterization. ACS Publications.5

Sources

Optimization

Advanced Purification of 1H-Indazole-3-Carboxamides: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the purification of 1H-indazole-3-carboxamides. These structurally privileged scaffolds are foundational in modern medicinal chemistry, serving as core motifs for 5-HT3 recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1H-indazole-3-carboxamides. These structurally privileged scaffolds are foundational in modern medicinal chemistry, serving as core motifs for 5-HT3 receptor antagonists[1], cyclin-dependent kinase (CDK) inhibitors, and synthetic cannabinoid receptor agonists (SCRAs)[2].

Despite their utility, the synthesis of these molecules—often via the amidation of 1H-indazole-3-carboxylic acid using coupling reagents like EDC and HOBt[3][4]—presents distinct downstream challenges. Researchers frequently encounter N1/N2 regioisomer mixtures, chiral resolution bottlenecks, and co-eluting coupling byproducts. This guide provides authoritative troubleshooting strategies and self-validating protocols to help you achieve >99% chemical purity and >99.8% enantiomeric excess (ee).

Core Purification Strategy

PurificationWorkflow Start Crude 1H-Indazole-3-Carboxamide (Regioisomers + Enantiomers + Byproducts) Step1 Phase 1: Flash Chromatography (N1/N2 Regioisomer Resolution) Start->Step1 Remove N2 Isomer Step2 Phase 2: Chiral HPLC (Enantiomeric Separation) Step1->Step2 Isolate N1 Isomer Step3 Phase 3: Reverse-Phase Prep-HPLC (Trace Impurity Polish) Step2->Step3 Isolate Target Enantiomer End Ultra-Pure Target Compound (>99.8% ee, >99% Purity) Step3->End Final Lyophilization

Three-phase purification workflow for 1H-indazole-3-carboxamides.

Section 1: Regioisomer Resolution (N1 vs. N2 Alkylation)

Q: Why do I consistently get a mixture of products during the N-alkylation of the indazole core, and how can I separate them?

A: The indazole core exhibits annular tautomerism, existing in equilibrium between 1H and 2H forms. When alkylating the indazole nitrogen (e.g., attaching a fluoropentyl or cyclohexylmethyl tail), the reaction typically yields a mixture of N1- and N2-alkylated regioisomers[5][6]. While the N1-isomer is thermodynamically favored and usually the desired pharmacological target, the N2-isomer can form competitively due to kinetic factors and the steric bulk of the C3-carboxamide group.

Causality & Resolution: The N2-isomer generally exhibits a lower retention factor (Rf) on normal-phase silica due to its increased dipole moment and altered hydrogen-bonding profile compared to the N1-isomer. They can be reliably resolved using gradient flash chromatography[5].

Protocol 1: Normal-Phase Separation of N1/N2 Regioisomers
  • Sample Preparation: Dry-load the crude mixture onto Celite or silica gel to prevent band broadening, as indazole-3-carboxamides often exhibit poor solubility in pure non-polar solvents.

  • Column Equilibration: Equilibrate a high-resolution silica column (60 Å, 15-40 µm particle size) with 100% Hexane or Heptane.

  • Gradient Elution: Initiate a shallow gradient from 0% to 50% Ethyl Acetate (EtOAc) in Hexane over 10 column volumes (CV).

  • Monitoring: Monitor UV absorbance at 254 nm and 280 nm. The N2-alkylated regioisomer typically elutes first, followed by the desired N1-alkylated product[6].

  • System Validation: Confirm the N1 attachment via 2D NMR (NOESY). A strong NOE correlation between the N-alkyl protons and the indazole C7-proton (or C1a) definitively confirms the N1-regioisomer[7].

Section 2: Chiral Separation & Enantiomeric Purity

Q: My carboxamide derivative contains a chiral amino acid moiety (e.g., valinamide in AB-PINACA). How do I achieve >99.8% enantiomeric excess?

A: Many modern synthetic cannabinoids and pharmaceutical intermediates utilize chiral amino acid precursors (like L-valinamide or L-tert-leucine). Standard reverse-phase chromatography cannot resolve these enantiomers. You must use a Chiral Stationary Phase (CSP)[8].

Causality & Resolution: CSPs composed of derivatized polysaccharides, such as amylose tris(3-chloro-4-methylphenylcarbamate), provide chiral recognition through a combination of steric fit, hydrogen bonding at the terminal amide, and π-π interactions with the indazole core[2][8]. This transient diastereomeric complexation allows for baseline separation.

Protocol 2: Chiral HPLC Enantioseparation
  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Phenomenex Lux Amylose-1 or Diacel Chiralpak)[2].

  • Mobile Phase: Employ isocratic elution using Hexane/Isopropanol (e.g., 80:20 v/v) or Methanol/Acetonitrile depending on the specific CSP mode (Normal Phase vs. Polar Organic Mode).

  • Flow Rate & Temperature: Maintain a flow rate of 1.0 mL/min and a tightly controlled column temperature of 25 °C to ensure reproducible chiral recognition kinetics.

  • Detection & Collection: The (S)-enantiomer typically elutes before the (R)-enantiomer under normal phase conditions for these specific scaffolds[8]. Collect fractions based on UV absorption (254 nm).

  • System Validation: Re-inject the collected fraction to calculate the enantiomeric resolution (Rs). An Rs > 2.0 indicates robust baseline separation and confirms enantiopurity[8].

Section 3: Final Polish & Trace Impurity Profiling

Q: After amidation, my LC-MS shows trace amounts of coupling reagents (HOBt/EDC) and unreacted amine. How do I remove these without losing my target compound?

A: Amide coupling reactions using EDC·HCl and HOBt are standard for synthesizing 1H-indazole-3-carboxamides from their carboxylic acid precursors[3][4]. While aqueous workups (washing with 1N HCl and saturated NaHCO3) remove the bulk of these reagents, trace amounts often persist and co-crystallize with the highly crystalline indazole product.

Causality & Resolution: Reverse-phase preparative HPLC leverages the extreme hydrophobicity of the N-alkylated indazole core against the highly polar nature of HOBt and EDC byproducts.

Protocol 3: Reverse-Phase Prep-HPLC Polish
  • Stationary Phase: Use a robust C18 column (e.g., Gemini C18, 5 µm, 150 x 21.2 mm)[7].

  • Mobile Phase: Solvent A: Water with 0.1% Formic Acid (FA). Solvent B: Acetonitrile with 0.1% FA.

  • Gradient: Run from 10% B to 95% B over 20 minutes. Polar impurities (HOBt, EDC, trace amines) will elute in the void volume or early gradient (<30% B), while the highly lipophilic 1H-indazole-3-carboxamide will elute later (typically 60-80% B)[7].

  • System Validation: Analyze the final lyophilized powder via HRMS and 1H-NMR to ensure the complete absence of aromatic HOBt signals (multiplets around 7.4-8.0 ppm).

Quantitative Data Summary

Table 1: Optimized Chromatographic Parameters for 1H-Indazole-3-Carboxamide Purification Stages

Purification StageTarget ImpurityStationary PhaseMobile Phase SystemExpected Outcome
Regioisomer Resolution N2-alkylated isomerSilica Gel (60 Å)Hexane / EtOAc (Gradient)Pure N1-isomer isolated
Chiral Separation (R)-enantiomerAmylose-1 / i-Cellulose-5Hexane / IPA (Isocratic)>99.8% ee (S)-enantiomer
Final Polish HOBt, EDC, AminesC18 (e.g., Gemini 3 µm)Water / MeCN + 0.1% FA>99% Chemical Purity

(Note: Parameters are synthesized from validated forensic and pharmaceutical separation methodologies[2][7][8].)

References

  • Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). d-nb.info. 7

  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem. 3

  • Synthesis and biochemical evaluation of tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, a useful radioligand for 5HT3 receptors. nih.gov. 1

  • Enantioseparation of the carboxamide-type synthetic cannabinoids N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl) - PubMed. nih.gov. 8

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. frontiersin.org. 2

  • Application Notes and Protocols: 7-Methyl-1H-indazole-3-carboxamide as a Versatile Fragment for Library Synthesis. Benchchem. 4

  • Indazole derivatives - WO2009106982A1. google.com. 5

  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and. mpg.de. 6

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as 5-Bromo-1H-indazole-3-carboxylic acid hydrazide—a scaffold of interest in medicinal chemistry—structural ambiguity can lead to misinterpreted biological data and wasted resources. While techniques like mass spectrometry confirm molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level connectivity map required for definitive validation.

This guide provides an in-depth, experience-driven comparison of the expected NMR data for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide against plausible isomeric alternatives. We will explore the causality behind experimental choices and present a self-validating protocol, demonstrating how a multi-technique NMR approach (¹H, ¹³C, COSY, HSQC, HMBC) serves as the ultimate arbiter of chemical structure.

The Challenge: Differentiating Isomers and Tautomers

The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide from its corresponding carboxylic acid is a seemingly straightforward conversion. However, the inherent reactivity of the indazole core and the presence of multiple nitrogen atoms present potential for isomeric impurities. The primary validation challenge is to confirm not only the presence of all constituent parts but also their precise arrangement. For instance, could a rearrangement have occurred? Is the substitution pattern as expected?

To address this, we will compare the predicted NMR signature of our target compound with a plausible alternative: the isomeric 6-Bromo-1H-indazole-3-carboxylic acid hydrazide. The subtle yet distinct differences in their spectra, particularly in the aromatic region, will highlight the discerning power of NMR.

Predictive NMR Analysis: The Signature of the Correct Structure

The following predictions are based on established chemical shift principles for indazole systems and the known spectral data of the precursor, 5-Bromo-1H-indazole-3-carboxylic acid.[1][2][3][4] The conversion of a carboxylic acid to a hydrazide (-COOH to -CONHNH₂) typically induces minor shifts in the adjacent aromatic ring protons. The hydrazide's -NH and -NH₂ protons will introduce new, exchangeable signals.[5][6]

Target Molecule: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Structure of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (in DMSO-d₆)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Rationale & Key Correlations (HMBC)
H4~8.20d (J ≈ 1.5 Hz)~114This proton is ortho to the bromine and appears as a narrow doublet or singlet-like peak. It should show an HMBC correlation to C5, C7a, and C3.
H6~7.55dd (J ≈ 8.8, 1.8 Hz)~125Coupled to both H7 (ortho, large J) and H4 (meta, small J). Expect HMBC to C4, C5, and C7a.
H7~7.65d (J ≈ 8.8 Hz)~123Coupled only to H6. Expect HMBC to C5 and C3a.
1-NH~13.9br s-Broad, exchangeable indazole N-H proton. Its chemical shift is highly dependent on concentration and solvent.[2]
CONH~9.5br s-Exchangeable amide proton.
NH₂~4.5br s-Exchangeable amine protons.
C3--~140Carbon directly attached to the electron-withdrawing hydrazide group.
C3a--~122Bridgehead carbon.
C4--~114Carbon bearing H4.
C5--~115Carbon attached to bromine; its shift is significantly influenced by the halogen.
C6--~125Carbon bearing H6.
C7--~123Carbon bearing H7.
C7a--~142Bridgehead carbon adjacent to N1.
C=O--~162Carbonyl carbon of the hydrazide.[7]
Alternative Structure: 6-Bromo-1H-indazole-3-carboxylic acid hydrazide

A shift in the bromine position from C5 to C6 would dramatically alter the coupling patterns and chemical shifts of the aromatic protons, providing a clear point of comparison.

Table 2: Predicted ¹H NMR Data for 6-Bromo-1H-indazole-3-carboxylic acid hydrazide (in DMSO-d₆)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityRationale for Differentiation
H4~7.80d (J ≈ 8.5 Hz)Would now be ortho to H5 and show a large doublet coupling, unlike the small meta-coupling or singlet appearance expected for H4 in the 5-bromo isomer.
H5~7.40dd (J ≈ 8.5, 1.5 Hz)Coupled to H4 (ortho) and H7 (meta).
H7~8.10d (J ≈ 1.5 Hz)Would be a narrow doublet due to small meta-coupling with H5. This is a key diagnostic signal, appearing far downfield due to its peri-position to the C3 substituent.

The clear difference in the multiplicity and chemical shifts of the proton at the 7-position (H7) and the 4-position (H4) between the two isomers is definitive. The 5-bromo isomer should show two doublets with large ortho couplings and one narrow doublet/singlet. The 6-bromo isomer should also show two doublets with large ortho couplings and one narrow doublet, but their chemical shifts and relative positions would be distinctly different.

The Self-Validating Experimental Protocol

This protocol is designed to deliver high-quality, unambiguous data. The inclusion of 2D NMR is not merely confirmatory; it is an integral part of the validation process, providing a self-consistent network of correlations.[1][8]

Step 1: Sample Preparation
  • Dissolve the Sample : Accurately weigh approximately 5-10 mg of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. Dissolve it in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality : DMSO-d₆ is an excellent solvent for this class of compounds and, crucially, it allows for the observation of exchangeable N-H and O-H protons, which would be lost in D₂O.[9] The residual solvent peak (¹H at ~2.50 ppm, ¹³C at ~39.5 ppm) serves as a convenient internal reference.[10]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality : This removes any particulate matter that could degrade spectral resolution (peak shimming).

Step 2: Data Acquisition
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature : Set the probe temperature to 298 K (25 °C).

  • ¹H NMR Spectrum :

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters : 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of ~4 seconds.

    • Trustworthiness Check : The spectrum should show three distinct signals in the aromatic region (7.0-8.5 ppm) and at least two broad signals for the exchangeable hydrazide and indazole N-H protons.

  • ¹³C{¹H} NMR Spectrum :

    • Acquire a standard proton-decoupled carbon spectrum.

    • Key Parameters : 1024 or more scans (as ¹³C is much less sensitive than ¹H), relaxation delay (d1) of 2 seconds.

    • Trustworthiness Check : Expect to see 8 distinct carbon signals: 6 for the indazole ring system and 1 for the carbonyl group. The carbon attached to bromine (C5) may be broader or have a lower intensity.

  • 2D COSY (COrrelation SpectroscopY) :

    • This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Interpretation : A cross-peak between two proton signals indicates they are spin-spin coupled. For the 5-bromo isomer, we expect a strong cross-peak between H6 and H7. A much weaker, long-range cross-peak might be visible between H6 and H4.[8] This directly confirms the H6-H7 connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) :

    • This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).

    • Interpretation : Each cross-peak links a specific proton signal on one axis to its attached carbon signal on the other. This allows for the unambiguous assignment of the protonated carbons (C4, C6, C7).[11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.[1][8]

    • Interpretation : The long-range correlations build the molecular skeleton. For the 5-bromo isomer, the following correlations would provide definitive proof:

      • H4 to C3, C5, and C7a : This confirms the position of H4 relative to the C3-substituent and the bromine-bearing C5.

      • H7 to C5 and C3a : This locks the "top" part of the benzene ring relative to the pyrazole ring and the bromine position.

      • Exchangeable N-H protons to C3 and C7a : These correlations can firmly place the hydrazide group at the C3 position.

Workflow and Data Interpretation

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Conclusion A Acquire 1D ¹H NMR C Acquire 2D COSY A->C D Acquire 2D HSQC A->D E Acquire 2D HMBC A->E F Identify Proton Signals & Coupling (Aromatic, NH, NH₂) A->F B Acquire 1D ¹³C NMR B->D B->E G Identify Carbon Signals (Aromatic, C=O) B->G H Confirm ¹H-¹H Connectivity (e.g., H6-H7) C->H I Assign Protonated Carbons (C4, C6, C7) D->I J Assemble Molecular Skeleton via Long-Range ¹H-¹³C Correlations E->J F->C F->D F->E G->D G->E H->E I->E K Structure Validated: 5-Bromo-1H-indazole- 3-carboxylic acid hydrazide J->K Data is Self-Consistent L Inconsistent Data: Re-evaluate Isomeric Possibilities (e.g., 6-Bromo isomer) J->L Discrepancies Found

NMR Structural Validation Workflow.

By following this workflow, the data becomes self-validating. For example, the ¹H NMR suggests three aromatic protons with a specific coupling pattern. COSY confirms the connectivity between two of them (H6-H7). HSQC links these protons to their specific carbons. Finally, HMBC connects these fragments to the non-protonated carbons (like C3, C5, and the bridgehead carbons) and to each other, assembling the entire molecule like a puzzle. If the observed correlations match those predicted in Table 1 and contradict the predictions for alternatives, the structure is confirmed with the highest degree of confidence.

Conclusion

The structural validation of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is not achieved by a single spectrum, but by a holistic and logical application of multiple NMR techniques. The comparison of predicted spectral data for the target molecule versus a plausible isomer demonstrates the sensitivity of NMR to subtle structural changes. By employing a comprehensive protocol including ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can build an unassailable, self-consistent case for their proposed structure, ensuring the integrity of subsequent biological and medicinal chemistry research. This rigorous, evidence-based approach embodies the principles of expertise, authoritativeness, and trustworthiness that underpin high-impact scientific discovery.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

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  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

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  • Kruger, R. G., et al. (2023). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Kumar, A., & Kumar, S. (n.d.). Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. RSC.org. [Link]

  • El-Malah, A. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • Ghaffar, T., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]

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Comparative

comparing the efficacy of indazole hydrazones with standard kinase inhibitors

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the intricate world of cellular signaling, protein kinases stand as central regulators, orches...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. For decades, the development of kinase inhibitors has been a cornerstone of modern drug discovery. While standard inhibitors have shown significant clinical success, the quest for compounds with improved potency, selectivity, and novel mechanisms of action is relentless. This guide provides a comprehensive comparison of an emerging class of compounds, indazole hydrazones, with established standard kinase inhibitors, offering insights into their efficacy, underlying mechanisms, and the experimental methodologies used for their evaluation.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[1][2] The incorporation of a hydrazone moiety to this scaffold has given rise to a new generation of kinase inhibitors with promising biological activities. This guide will delve into the comparative efficacy of these indazole hydrazones, providing a balanced view for researchers navigating the complex landscape of kinase inhibitor development.

Biochemical Efficacy: A Head-to-Head Comparison at the Molecular Level

The initial assessment of any potential kinase inhibitor lies in its ability to directly inhibit the enzymatic activity of its target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

When comparing indazole hydrazones to standard inhibitors, it is crucial to consider the specific kinase target and the assay conditions. The choice of a "standard" inhibitor for comparison depends on the kinase being investigated and may include early, broad-spectrum inhibitors like staurosporine or more specific, clinically approved drugs.

Here, we present a comparative analysis of the biochemical potency of representative indazole hydrazones against key kinase targets, benchmarked against well-established standard inhibitors.

Table 1: Comparative Biochemical Efficacy of Indazole Hydrazones and Standard Kinase Inhibitors

Kinase TargetIndazole Hydrazone DerivativeIC50 (µM)Standard InhibitorIC50 (µM)Reference(s)
PI3KαIndolyl-hydrazone (Compound 5)Not explicitly provided, but showed significant inhibitionLY294002Not explicitly provided, but Compound 5 showed 4.92-fold higher potency[3]
PI3KβIndolyl-hydrazone (Compound 5)Lower activity than LY294002LY294002Higher activity than Compound 5[3]
PI3KδIndolyl-hydrazone (Compound 5)Lower activity than LY294002LY294002Higher activity than Compound 5[3]
CDK2Indolyl-hydrazone (Compound 5)Showed significant inhibitionRoscovitineNot directly compared[3]
EGFRIndolyl-hydrazone (Compound 5)Showed significant inhibitionErlotinibNot directly compared[3]
AKT-1Indolyl-hydrazone (Compound 5)Showed significant inhibitionNot specifiedNot specified[3]
VEGFR-2Indazole-pyrimidine sulfonamide (13i)0.0345Pazopanib0.030[4]

Expert Commentary on Experimental Choices: The data presented in Table 1 is derived from in vitro biochemical assays. The choice of assay format is critical for obtaining reliable and comparable data. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate (from ATP) into a substrate, and non-radioactive assays such as ADP-Glo™ that quantify the amount of ADP produced during the kinase reaction.[5][6][7] The selection of the substrate (a peptide or a full-length protein) and the concentration of ATP relative to its Michaelis-Menten constant (Km) can significantly influence the determined IC50 values. For a true head-to-head comparison, it is imperative that the indazole hydrazone and the standard inhibitor are evaluated under identical assay conditions.

Cellular Efficacy: From Molecular Inhibition to Biological Response

While biochemical assays provide a measure of direct target engagement, the ultimate test of a kinase inhibitor's efficacy lies in its ability to modulate cellular processes. Cellular assays are designed to assess the inhibitor's impact on cell viability, proliferation, and the phosphorylation status of downstream signaling proteins.

A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 2: Comparative Cellular Efficacy of Indazole Hydrazones and Standard Kinase Inhibitors

Cell LineIndazole Hydrazone DerivativeIC50 (µM)Standard InhibitorIC50 (µM)Reference(s)
MCF-7 (Breast Cancer)Indolyl-hydrazone (Compound 5)2.73 ± 0.14Staurosporine8.32 ± 0.43[3][8]
MCF-7 (Breast Cancer)Indolyl-hydrazone (Compound 8)4.38 ± 0.23Staurosporine8.32 ± 0.43[3][8]
MCF-7 (Breast Cancer)Indolyl-hydrazone (Compound 12)7.03 ± 0.37Staurosporine8.32 ± 0.43[3][8]
A549 (Lung Cancer)Indazole derivative (5b)Showed noteworthy activityNot specifiedNot specified[9]
A549 (Lung Cancer)Indazole derivative (5'j)Showed noteworthy activityPazopanib, DoxorubicinComparable activity[9]
K562 (Chronic Myeloid Leukemia)Indazole derivative (6o)5.15Not specifiedNot specified[10]

Delving Deeper: Mechanistic Insights from Signaling Pathway Analysis

To understand how indazole hydrazones exert their cellular effects, it is crucial to investigate their impact on the specific signaling pathways regulated by their target kinases. Western blotting is a powerful technique used to detect and quantify the phosphorylation status of key proteins within these pathways.[11] A decrease in the phosphorylation of a downstream substrate upon treatment with an inhibitor provides direct evidence of target engagement and pathway modulation in a cellular context.

Key Signaling Pathways Targeted by Indazole Hydrazones

.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR2 signaling pathway.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][12][13] Many indazole derivatives have been designed to inhibit VEGFR2.[4] Upon activation by its ligand VEGF, VEGFR2 autophosphorylates and triggers downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[10][14][15] An effective indazole hydrazone targeting VEGFR2 would be expected to decrease the phosphorylation of VEGFR2 itself, as well as downstream effectors like ERK and AKT.

.

CDK2_Signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Overview of the CDK2/Cyclin E pathway.

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.[16][17][18] It phosphorylates and inactivates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. Indazole hydrazones that inhibit CDK2 would be expected to cause cell cycle arrest at the G1/S checkpoint. This can be experimentally verified by flow cytometry analysis of the cell cycle distribution.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Biochemical Kinase Assay (Non-Radioactive, ADP-Glo™ Format)

This protocol is adapted from commercially available kits and provides a general framework for measuring kinase activity.[6]

Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • Indazole hydrazone and standard inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase)

  • ATP

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole hydrazone and the standard inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in the appropriate kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

  • Initiate Kinase Reaction: Add the kinase reaction mixture to the wells containing the compounds.

  • ATP Addition: To start the reaction, add ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

This protocol provides a general procedure for assessing the effect of inhibitors on cell proliferation.[1][4][19]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Indazole hydrazone and standard inhibitor

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole hydrazone and standard inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percent viability versus the log of the inhibitor concentration and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol outlines the key steps for analyzing the phosphorylation status of proteins in a signaling pathway.[20]

.

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pERK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

Caption: A typical western blotting workflow.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein (e.g., total ERK) to confirm equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.

Conclusion and Future Perspectives

Indazole hydrazones represent a promising and versatile class of kinase inhibitors with demonstrated efficacy against a range of cancer-relevant targets. As highlighted in this guide, certain derivatives exhibit potent biochemical and cellular activities, in some cases surpassing that of standard inhibitors. The modular nature of the indazole hydrazone scaffold allows for extensive structure-activity relationship (SAR) studies, offering the potential to fine-tune potency and selectivity for specific kinase targets.

The continued exploration of this chemical space, guided by robust biochemical and cellular screening cascades as detailed in this guide, is likely to yield novel clinical candidates with improved therapeutic profiles. For researchers in the field, a thorough understanding of the comparative efficacy and the appropriate experimental methodologies is paramount for advancing the next generation of kinase inhibitors from the bench to the clinic.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Retrieved from [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PubMed. (2023, December 13). Retrieved from [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. (2024, September 1). Retrieved from [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - MDPI. (2023, December 13). Retrieved from [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (n.d.). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26). Retrieved from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (2025, December 2). Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Retrieved from [Link]

  • Ma'ayan Lab – Computational Systems Biology. (n.d.). CDK2 Gene. Retrieved from [Link]

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets | bioRxiv. (2020, June 1). Retrieved from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.). Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC. (n.d.). Retrieved from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (2024, June 26). Retrieved from [Link]

  • Sino Biological. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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Validation

The Translational Gap: In Vitro vs. In Vivo Efficacy of 5-Bromo-Indazole Compounds

Introduction: The 5-Bromo-Indazole Scaffold The 5-bromo-indazole core is a privileged, highly versatile scaffold in medicinal chemistry. The addition of a heavy halogen (bromine) at the 5-position of the indazole ring si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Bromo-Indazole Scaffold

The 5-bromo-indazole core is a privileged, highly versatile scaffold in medicinal chemistry. The addition of a heavy halogen (bromine) at the 5-position of the indazole ring significantly alters the molecule's physicochemical properties, increasing lipophilicity (LogP) and enabling strong halogen bonding within target receptor pockets.

Historically, this scaffold has been rigorously optimized in legitimate drug discovery to develop potent Transient Receptor Potential A1 (TRPA1) antagonists for inflammatory pain management[1]. More recently, illicit laboratories have co-opted this structure to synthesize novel Synthetic Cannabinoid Receptor Agonists (SCRAs)—such as ADB-5'Br-BUTINACA and MDMB-5'Br-INACA—to evade generic analog legislation enacted in 2021[2].

As a Senior Application Scientist, I frequently observe a critical "translational gap" with these compounds: exceptional in vitro potency does not always guarantee in vivo efficacy. This guide objectively compares the mechanistic performance and systemic translation of 5-bromo-indazole derivatives, providing researchers with actionable insights into their pharmacological behavior.

Mechanistic Profiling: In Vitro Efficacy

In vitro assays isolate receptor-ligand kinetics from systemic metabolic variables. In this controlled environment, 5-bromo-indazoles generally exhibit exceptional potency.

  • Synthetic Cannabinoids (CB1/CB2 Agonists): In vitro profiling of halogenated indazoles demonstrates that tailed brominated analogs (e.g., ADB-5'Br-BUTINACA) act as highly potent and efficacious full agonists at the CB1 receptor. Interestingly, "tail-less" analogs (e.g., ADB-5'Br-INACA) retain inherent cannabinoid receptor activity, albeit with decreased potency compared to their tailed counterparts[3].

  • TRPA1 Antagonists: High-throughput screening of 5-phenylindazole derivatives identified compounds with sub-micromolar IC50 values. The 5-bromo substitution often serves as a critical synthetic intermediate or a direct pharmacophore that maximizes target engagement in the TRPA1 ion channel[1].

CB1_Signaling A 5-Bromo-Indazole SCRA (e.g., ADB-5'Br-BUTINACA) B CB1 Receptor (GPCR) A->B Agonist Binding C Gαi/o Protein Activation B->C Signal Transduction E β-Arrestin 2 Recruitment (NanoBiT Target) B->E Pathway 2 D Intracellular Ca2+ Release (AequoScreen Target) C->D Pathway 1 F In Vivo Psychoactive Efficacy D->F Systemic Output E->F

Fig 1. CB1 receptor signaling pathway activated by 5-bromo-indazole SCRAs.

Systemic Translation: In Vivo Efficacy & Pharmacokinetics

The transition from the well-plate to a living organism introduces hepatic metabolism, plasma protein binding, and clearance rates.

  • Metabolic Stability of SCRAs: In vivo and in vitro metabolic studies utilizing human hepatocytes and zebrafish models reveal that the bromide atom on the indazole core remains intact during Phase I metabolism. This allows these compounds to be easily distinguished in toxicological samples. However, rapid tail-cleavage and extensive glucuronidation (particularly for tail-less analogs) drastically reduce their circulating half-life, altering their in vivo psychoactive efficacy[2].

  • Pharmacokinetics of TRPA1 Antagonists: For pain management, in vivo efficacy is heavily dependent on the volume of distribution and clearance rates. Lead optimization of 5-bromo-indazole derivatives prioritized compounds with moderate clearance. For example, oral administration of optimized derivatives successfully reversed Freund's complete adjuvant (FCA)-induced mechanical hyperalgesia by 58.6% at a 10 mg/kg dose[1].

PK_Workflow InVitro In Vitro Screening (High Potency) Hepatic Hepatic Metabolism (CYP450 Oxidation) InVitro->Hepatic Translation PhaseII Glucuronidation (Phase II) Hepatic->PhaseII Tail Cleavage InVivo In Vivo Efficacy (Systemic Output) Hepatic->InVivo Active Metabolites Clearance Rapid Clearance (Efficacy Drop) PhaseII->Clearance Excretion InVivo->Clearance PK Decay

Fig 2. Pharmacokinetic workflow dictating the in vivo efficacy of 5-bromo-indazoles.

The Translational Disconnect (Comparative Analysis)

To understand the causality behind experimental outcomes, we must analyze the data comparatively. Why do some highly potent in vitro 5-bromo-indazoles fail in vivo? The answer lies in the very halogen that gives them their potency. The bromine atom increases lipophilicity, which drives high receptor affinity but simultaneously flags the molecule for rapid CYP450 oxidation and high plasma protein binding. Consequently, the "free fraction" of the drug available to cross the blood-brain barrier (for SCRAs) or reach peripheral nerve endings (for TRPA1 antagonists) is severely diminished.

Table 1: Comparative Efficacy Metrics of 5-Bromo-Indazole Derivatives
Compound ClassPrimary TargetIn Vitro EfficacyIn Vivo EfficacyPrimary Metabolic Liability
Tailed 5-Br SCRAs (e.g., ADB-5'Br-BUTINACA)CB1 / CB2 ReceptorsHigh Potency (EC50 < 10 nM)High (Psychoactive at low doses)Rapid tail cleavage, CYP450 oxidation
Tail-less 5-Br SCRAs (e.g., ADB-5'Br-INACA)CB1 ReceptorReduced Potency (EC50 > 100 nM)Low to ModerateExtensive Glucuronidation[2]
5-Phenylindazole Derivatives TRPA1 Ion ChannelModerate Potency (IC50 ~ 1.23 μM)58.6% hyperalgesia reversal (10 mg/kg)[1]High systemic clearance rate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that confirm assay functionality independent of the test compound.

Protocol 1: In Vitro CB1 Activation via AequoScreen Intracellular Calcium Assay

Purpose: To quantify the in vitro potency and efficacy of 5-bromo-indazole SCRAs.

  • Cell Preparation: Culture CHO-K1 cells co-expressing the human CB1 receptor and the luminescent reporter apoaequorin.

  • Substrate Loading: Incubate cells with 5 μM coelenterazine for 4 hours in the dark.

    • Causality: Coelenterazine is highly light-sensitive. Premature photo-oxidation would deplete the substrate, leading to false-negative luminescence readings.

  • Ligand Addition: Dispense the 5-bromo-indazole compound (serially diluted from 10 μM to 0.1 nM) into the well plate.

  • Signal Detection: Measure flash luminescence immediately upon injection using a microplate reader.

  • Self-Validation Step: Run a full concentration-response curve of a reference full agonist (e.g., CP55,940) alongside vehicle-only wells. The vehicle establishes the baseline (0%), while the reference agonist establishes the maximum system response (Emax = 100%). The efficacy of the test compound is strictly calculated as a percentage of this internally validated dynamic range.

Protocol 2: In Vivo Efficacy via FCA-Induced Mechanical Hyperalgesia Model

Purpose: To evaluate the systemic analgesic efficacy of 5-bromo-indazole TRPA1 antagonists.

  • Baseline Testing: Acclimate male Wistar rats to the testing environment. Measure baseline mechanical withdrawal thresholds using von Frey filaments.

    • Causality: Establishing a pre-pathology baseline serves as an internal control, ensuring that subsequent hyperalgesia is strictly due to the inflammatory agent and not inherent physiological variations among the subjects.

  • Disease Induction: Inject 50 μL of Freund's complete adjuvant (FCA) into the intraplantar surface of the hind paw. Allow 24 hours for hyperalgesia to develop.

  • Post-Induction Validation: Re-test mechanical thresholds to confirm a significant drop in withdrawal resistance (validation of the disease model).

  • Compound Administration: Administer the 5-bromo-indazole derivative (e.g., 10 mg/kg orally) or vehicle control.

  • Efficacy Measurement: Assess withdrawal thresholds at 1, 3, and 5 hours post-dose. The vehicle-treated cohort runs in parallel to control for stress-induced analgesia caused by handling, ensuring the observed reversal of hyperalgesia is purely pharmacological.

References

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.
  • In vitro cannabinoid activity profiling of generic ban‐evading brominated synthetic cannabinoid receptor agonists and their analogs.

Sources

Comparative

Cross-Reactivity Profiling of 5-Bromo-1H-indazole-3-carboxylic Acid Hydrazide Derivatives: A Comparative Guide

Introduction: The Indazole Scaffold in Targeted Therapeutics The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP within the kinase bind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Targeted Therapeutics

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP within the kinase binding pocket [1]. Among its derivatives, 5-bromo-1H-indazole-3-carboxylic acid hydrazide (CAS 68767-61-3) has emerged as a highly versatile building block [2]. The C5-bromine atom provides an optimal synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, while the C3-carbohydrazide moiety allows for the rapid generation of diverse N'-acyl-hydrazide libraries via amide coupling[3].

While these structural features make the scaffold highly potent against primary targets like Glycogen Synthase Kinase 3β (GSK-3β) and AMP-activated protein kinase (AMPK), the inherent promiscuity of the indazole core often leads to significant cross-reactivity [4]. This guide objectively compares the cross-reactivity profiles of 5-bromo-1H-indazole-3-carboxylic acid hydrazide derivatives against alternative scaffolds, providing researchers with actionable data and self-validating protocols for lead optimization.

Mechanistic Basis of Cross-Reactivity

The cross-reactivity of indazole-3-carboxylic acid derivatives stems primarily from their hydrogen-bonding architecture. Crystallographic analyses reveal that the parent indazole-3-carboxylic acid forms a robust two-point intermolecular hydrogen bonding network: the acceptor/donor of the carboxylic/hydrazide group interacts simultaneously with the donor/acceptor of the indazole NH-N [5].

  • Kinome Promiscuity : This rigid, dual hydrogen-bond capability perfectly anchors the molecule into the highly conserved hinge region of the ATP-binding site. Consequently, unoptimized hydrazide derivatives frequently exhibit off-target inhibition of structurally related kinases, such as Cyclin-Dependent Kinases (CDKs) and MAPKAP-K2 [6].

  • hERG Channel Toxicity : To increase target affinity, lipophilic aryl groups are often appended to the hydrazide tail. However, this increased lipophilicity, combined with the basicity of the hydrazide nitrogen, directly correlates with off-target blockade of the hERG (Kv11.1) potassium channel—a critical cardiovascular liability [4].

To mitigate these issues, bioisosteric replacements, such as transitioning to an indole-3-carboxylic acid core (which removes the two-point hydrogen bond interaction), have been successfully employed to improve both selectivity and thermodynamic solubility [5].

Comparative Performance and Selectivity Data

To evaluate the therapeutic window, we compare a prototypical 5-bromo-indazole-3-hydrazide derivative against an optimized 1H-indazole-3-carboxamide and a bioisosteric 1H-indole-3-carboxylic acid (analogous to PF-06409577).

Table 1: Comparative Cross-Reactivity and Pharmacological Profiling

Scaffold TypePrimary Target IC₅₀ (nM)Kinome Selectivity Score (S₁₀ at 1 µM)hERG IC₅₀ (µM)Thermodynamic Sol. (pH 6.5, mM)Primary Liability
5-Br-Indazole-3-Hydrazide (Unoptimized) 15 (GSK-3β)0.45 (High cross-reactivity)2.10.15Pan-kinase promiscuity, High hERG risk
1H-Indazole-3-Carboxamide (Optimized) 8 (GSK-3β)0.12 (Moderate cross-reactivity)> 300.34Poor exposure, Moderate hERG risk
1H-Indole-3-Carboxylic Acid (PF-06409577) 12 (AMPK)0.05 (Highly selective)> 1005.80Lowered hinge-binding affinity

Note: S₁₀ score represents the fraction of kinases inhibited by >90% at a 1 µM compound concentration. Lower scores indicate higher selectivity.

Workflow Start Compound Library (5-Br-Indazole Hydrazides) Primary Primary Target Assay (e.g., GSK-3β / AMPK) Start->Primary Kinome Kinome Selectivity Panel (TR-FRET, 300+ Kinases) Primary->Kinome IC50 < 100 nM hERG hERG Toxicity Profiling (Patch-Clamp) Kinome->hERG Selectivity Score < 0.1 Optimization Lead Optimization (SAR Iteration) hERG->Optimization hERG IC50 < 30 µM Candidate Preclinical Candidate hERG->Candidate hERG IC50 > 30 µM Optimization->Primary Refined Scaffolds

Figure 1: High-throughput screening and cross-reactivity profiling workflow for indazole derivatives.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls to prevent false readouts.

Protocol 1: TR-FRET Kinome Selectivity Profiling

Objective: Determine the off-target kinase inhibition profile and confirm the ATP-competitive binding mode of indazole-3-hydrazide derivatives. Causality Focus: Polycyclic indazole derivatives frequently exhibit intrinsic auto-fluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50–100 µs measurement delay, short-lived compound auto-fluorescence is entirely eliminated, ensuring a high signal-to-noise ratio.

Step-by-Step Procedure:

  • Assay Preparation: Dispense 10 nL of the indazole derivative (10-point dose-response, starting at 10 µM) into a 384-well low-volume plate using acoustic liquid handling.

  • Enzyme/Substrate Addition: Add 2 µL of the kinase/peptide substrate mixture. Self-Validation: Include Staurosporine (1 µM) as a pan-kinase competitive positive control (100% inhibition) and DMSO as a vehicle negative control (0% inhibition).

  • ATP Concentration Modulation: Initiate the reaction by adding 2 µL of ATP. Run parallel plates at two concentrations: KmATP​ (typically 10-50 µM) and physiological ATP (1 mM).

    • Causality: Testing at 1 mM ATP is critical. A significant rightward shift in the IC₅₀ value at 1 mM compared to Km​ confirms that the compound is an ATP-competitive hinge binder. If the IC₅₀ remains unchanged, the compound is binding allosterically.

  • Detection: After a 60-minute incubation at 25°C, add 4 µL of the TR-FRET detection reagent (Europium-labeled antibody and APC-labeled tracer). Read the plate after 30 minutes using a TR-FRET compatible microplate reader.

Protocol 2: Automated Patch-Clamp hERG Liability Assay

Objective: Quantify the off-target blockade of the hERG (Kv11.1) potassium channel. Causality Focus: The binding of lipophilic indazole derivatives to the central cavity of the hERG channel is highly temperature-dependent. Assays conducted at room temperature systematically underestimate blockade potency. Maintaining physiological temperature is mandatory to prevent false-negative safety profiles.

Step-by-Step Procedure:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 gene. Harvest cells and suspend in extracellular recording solution.

  • Temperature Control: Transfer cells to the automated patch-clamp system. Critical Step: Ensure the recording chamber is strictly maintained at 37°C ± 1°C.

  • Voltage Protocol: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

    • Causality: This specific voltage protocol drives the channels into the open and rapidly inactivated states. Because indazole derivatives preferentially bind to the open/inactivated conformation of the channel pore, this step maximizes assay sensitivity.

  • Compound Perfusion: Perfuse the indazole derivative for 5 minutes. Measure the reduction in peak tail current amplitude relative to the pre-compound baseline.

Pathway Indazole 5-Br-Indazole-3-Hydrazide Derivatives GSK3B GSK-3β Indazole->GSK3B Inhibits AMPK AMPK Indazole->AMPK Activates Glycogen Glycogen Synthesis (Upregulated) GSK3B->Glycogen Disinhibits Energy Energy Homeostasis (Restored) AMPK->Energy Promotes

Figure 2: Dual modulation of GSK-3β and AMPK signaling pathways by indazole derivatives.

Conclusion

While 5-bromo-1H-indazole-3-carboxylic acid hydrazide is an exceptionally versatile starting material for drug discovery, its derivatives require rigorous cross-reactivity profiling. The intrinsic two-point hydrogen bonding of the indazole core drives potent on-target kinase activity but simultaneously invites kinome promiscuity and hERG liabilities. By employing bioisosteric replacement strategies (e.g., indole-3-carboxylic acids) and utilizing mechanistically grounded, self-validating screening protocols, researchers can successfully navigate the structure-activity relationship (SAR) landscape to develop highly selective therapeutics.

References

  • ResearchGate. "Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." PMC. Available at: [Link]

  • ACS Publications. "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)." Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. "WO2005014554A1 - 1h-indazole-3-carboxamide compounds as mapkap kinase modulators." Google Patents.
Validation

Validation of Intracellular Target Engagement for Novel Indazole-Based Kinase Inhibitors: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the "biochemical-to-cellular drop-off"—a pervasive phenomenon in drug discovery where potent in vitro enzymatic inhibition fails to translate into cellular effica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "biochemical-to-cellular drop-off"—a pervasive phenomenon in drug discovery where potent in vitro enzymatic inhibition fails to translate into cellular efficacy. Indazole-based scaffolds are privileged structures in medicinal chemistry, famously mimicking the purine core of ATP to act as competitive kinase inhibitors [1]. However, because intracellular ATP concentrations are in the millimolar range (far exceeding the Km​ of most isolated kinases), biochemical IC50​ values fundamentally overstate cellular potency.

Establishing true intracellular target engagement (TE) is non-negotiable for advancing indazole leads. This guide provides an objective comparison of TE validation methodologies, benchmarking novel indazole inhibitors against established clinical alternatives, and detailing self-validating experimental protocols.

Mechanistic Rationale & Causality in Target Engagement

Indazole derivatives, such as the JNK3/p38 dual inhibitor SR-3737, exhibit distinct binding kinetics compared to other structural classes like aminopyrazoles [2]. The planar nature of the indazole ring allows deep penetration into the hydrophobic pocket near the DFG motif. To validate that these compounds engage their targets in live cells, we must measure fractional occupancy in a native environment.

Relying solely on downstream phosphorylation readouts (e.g., Western blots) is insufficient because biological signal amplification and feedback loops can mask true engagement metrics. Therefore, we utilize direct biophysical measurements: Bioluminescence Resonance Energy Transfer (NanoBRET) and the Cellular Thermal Shift Assay (CETSA) .

Visualizing the NanoBRET Target Engagement Principle

To understand the causality of the NanoBRET assay, we must map the competitive displacement. The kinase is expressed as a NanoLuc fusion. A cell-permeable fluorescent tracer binds the ATP pocket, generating a BRET signal. The indazole inhibitor competes for this pocket; successful engagement displaces the tracer, causing a quantifiable loss of BRET.

G N1 Live Cell Membrane N2 Kinase-NanoLuc Fusion N1->N2 N5 Indazole Inhibitor Entry N1->N5 N3 Fluorescent Tracer Bound N2->N3 Tracer Binding N4 High BRET Signal N3->N4 N6 Tracer Displacement N3->N6 N5->N6 Competitive Binding N7 Loss of BRET (TE Quantified) N6->N7

Fig 1: Mechanism of NanoBRET-based competitive displacement for target engagement.

Comparative Performance: Indazole Inhibitors vs. Established Alternatives

To objectively evaluate a novel indazole-based inhibitor (designated here as Indazole-X, modeled after JNK3/p38 inhibitors), we must benchmark it against clinical-stage alternatives like Dasatinib (a broad-spectrum ATP-competitive inhibitor) and Dinaciclib, which are frequently profiled in chemoproteomic assays [3]. The table below synthesizes quantitative data across biochemical and live-cell assays.

Table 1: Quantitative Comparison of Target Engagement Metrics
Compound ClassTarget KinaseBiochemical IC50​ (nM)NanoBRET TE IC50​ (nM)CETSA ΔTm​ (°C)Cellular Permeability / Efflux
Indazole-X (Novel) JNK312.085.5+4.2High / Low
SR-3576 (Aminopyrazole) JNK37.0110.2+2.8Moderate / Moderate
Dasatinib (Control) ABL/SRC0.814.0+6.5High / Low
Dinaciclib (Control) CDK21.245.0+5.1High / High

Data Interpretation: While Indazole-X shows a slightly weaker biochemical IC50​ than the aminopyrazole SR-3576, it demonstrates superior intracellular target engagement (a lower NanoBRET IC50​ and a higher CETSA thermal shift). This highlights the superior cellular bioavailability and sustained target residence time of the indazole scaffold, proving that biochemical assays alone are misleading predictors of cellular efficacy.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a built-in control to confirm experimental causality.

Protocol 1: NanoBRET Intracellular Target Engagement Assay

This protocol quantitatively measures the apparent cellular affinity of the indazole inhibitor [4].

Step 1: Cell Transfection and Seeding

  • Action: Transfect HEK293 cells with the target Kinase-NanoLuc® fusion vector using a lipid-based transfection reagent. Incubate for 24 hours.

  • Causality: Transient expression ensures the kinase is present in a live-cell environment with intact intracellular ATP levels, native co-factors, and macromolecular crowding.

  • Validation Check: Measure basal luminescence before tracer addition. A signal >10,000 RLU confirms successful transfection and cell viability.

Step 2: Tracer Titration (The Self-Validating Step)

  • Action: Treat cells with serial dilutions of the cell-permeable NanoBRET fluorescent tracer (0.01 µM to 10 µM) in the absence of the inhibitor.

  • Causality: Determines the apparent Kd​ of the tracer for the specific kinase-NanoLuc fusion inside the cell.

  • Validation Check: The tracer must reach a saturation plateau. The optimal tracer concentration for the competitive assay is strictly set to the EC50​ to EC80​ of this curve, ensuring maximum assay sensitivity to competitive displacement.

Step 3: Inhibitor Treatment and Competitive Displacement

  • Action: Seed cells in a 384-well plate. Add the optimal concentration of tracer, followed by a 10-point serial dilution of the indazole inhibitor (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Causality: The indazole inhibitor permeates the cell and competes with the tracer for the ATP-binding pocket.

  • Validation Check: Include a "No Tracer" control (background BRET) and a "Tracer Only" control (Max BRET). The inhibitor's IC50​ curve must plateau exactly at the "No Tracer" baseline, proving 100% target saturation by the inhibitor.

Protocol 2: High-Throughput Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

Step 1: Compound Incubation

  • Action: Treat intact kinase-expressing cells with 1 µM of the indazole inhibitor or DMSO (vehicle) for 1 hour at 37°C.

  • Causality: Allows the compound to cross the membrane and reach equilibrium binding inside the cell.

Step 2: Thermal Challenge

  • Action: Aliquot the cell suspension into a 96-well PCR plate. Subject the plate to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: Heat induces protein unfolding and subsequent aggregation. Ligand-bound kinase will resist unfolding at higher temperatures compared to the unbound kinase.

Step 3: Lysis and Soluble Protein Detection

  • Action: Lyse cells using freeze-thaw cycles and mild detergent. Centrifuge at 20,000 x g to pellet aggregated proteins. Quantify the remaining soluble kinase in the supernatant using AlphaLISA or Western blot.

  • Validation Check: The DMSO control must show a standard sigmoidal melt curve. A rightward shift ( ΔTm​>2∘C ) in the inhibitor-treated samples confirms intracellular target engagement.

Visualizing the Orthogonal Validation Workflow

To ensure rigorous scientific integrity, TE must be validated orthogonally. The following workflow illustrates how NanoBRET and CETSA complement each other to prevent false positives caused by assay-specific artifacts.

Workflow W1 Indazole Inhibitor Lead W2 Live Cell Treatment W1->W2 W3 NanoBRET Assay Quantifies IC50 & Residence Time W2->W3 Equilibrium Binding W4 CETSA Confirms Thermal Stabilization W2->W4 Thermal Challenge W5 Data Synthesis & Correlation W3->W5 W4->W5 W6 Validated Intracellular Engagement W5->W6 High Confidence

Fig 2: Orthogonal workflow combining NanoBRET and CETSA for robust TE validation.

Conclusion

The validation of target engagement for novel indazole-based inhibitors requires moving beyond biochemical assays to account for cellular permeability, ATP competition, and intracellular kinetics. By employing self-validating protocols like NanoBRET and CETSA, researchers can objectively compare novel scaffolds against clinical benchmarks, ensuring that only compounds with genuine intracellular efficacy advance in the drug development pipeline.

References

  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.Benchchem, 2025.
  • A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells.
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells.Lab Manager, 2017.

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of 5-Bromo-Indole-2-Carboxylic Acid Hydrazone Derivatives

Executive Summary & Rationale As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for targeted therapy. Among these, 5-bromo-indole-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for targeted therapy. Among these, 5-bromo-indole-2-carboxylic acid hydrazone derivatives have emerged as highly potent, selective inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

This guide provides a rigorous, data-driven comparison of the cytotoxic profiles of these derivatives. Rather than merely listing IC50 values, we will deconstruct the causality behind their efficacy—analyzing how specific structural modifications (Structure-Activity Relationships) dictate their binding affinity, alter cellular signaling, and ultimately trigger apoptosis in human carcinoma cell lines.

Mechanistic Framework: VEGFR-2 Inhibition and Apoptotic Induction

The cytotoxicity of 5-bromo-indole hydrazones is not indiscriminate; it is highly targeted. The primary mechanism of action is the competitive inhibition of the VEGFR-2 tyrosine kinase domain 1[1].

Mechanistically, the 5-bromo-indole core occupies the ATP-binding pocket of VEGFR-2. The bromine atom increases lipophilicity, facilitating deep insertion into the hydrophobic cleft, while the hydrazone linker forms critical hydrogen bonds with hinge region residues (e.g., Asp1046) 1[1]. This blockade halts downstream PI3K/AKT proliferation signaling, forces the cell into G2/M phase arrest, and induces mitochondrial depolarization, culminating in intrinsic apoptosis 2[2].

G Derivative 5-Bromo-Indole Hydrazone (e.g., 5BDBIC, Cmpd 7d) VEGFR2 VEGFR-2 Tyrosine Kinase (ATP-Binding Pocket) Derivative->VEGFR2 Competitive Inhibition PI3K PI3K / AKT Pathway (Downregulated) VEGFR2->PI3K Blocked Signaling CellCycle G2/M Phase Arrest PI3K->CellCycle Proliferation Halted Apoptosis Intrinsic Apoptosis (Caspase-9/3 Activation) PI3K->Apoptosis Mitochondrial Depolarization

Fig 1: Logical pathway of VEGFR-2 inhibition by 5-bromo-indole hydrazones leading to apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate performance, we compare two leading classes of 5-bromo-indole hydrazones recently validated in the literature:

  • Class A: 1H-indole-2-carbohydrazides (e.g., 5BDBIC , featuring a 4-(dimethylamino)benzylidene tail) 1[1].

  • Class B: 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones (e.g., Compound 7d , featuring a 4-chlorophenylthiazole tail) 2[2].

Table 1: In Vitro Cytotoxicity and Target Inhibition Profiles
Compound ClassSpecific DerivativePrimary TargetCell LineCell Line OriginIC50 (μM)
Class A 5BDBIC (4-dimethylamino)VEGFR-2Hep G2Hepatocellular Carcinoma14.3
ControlSorafenibVEGFR-2Hep G2Hepatocellular Carcinoma6.2
Class B Compound 7d (4-chlorophenyl)VEGFR-2MCF-7Breast Adenocarcinoma2.93
Class B Compound 7c (4-fluorophenyl)VEGFR-2MCF-7Breast Adenocarcinoma7.17
ControlDoxorubicinDNA / Topo IIMCF-7Breast Adenocarcinoma4.30

Data Interpretation: Compound 7d demonstrates exceptional potency, outperforming the clinical standard Doxorubicin in MCF-7 cells. This is attributed to the synergistic electron-withdrawing effect of the 4-chloro substitution on the thiazole ring, which maximizes π -alkyl interactions with Val848 and Leu1035 in the VEGFR-2 active site 2[2].

Experimental Workflows: Self-Validating Protocols

To ensure data trustworthiness and reproducibility, cytotoxicity must be evaluated using self-validating assay systems. Below are the optimized protocols, detailing the causality behind each critical step.

Protocol A: MTT Cell Viability Assay for IC50 Determination
  • Cell Seeding: Seed cells (e.g., Hep G2, MCF-7) at 1×104 cells/well in a 96-well plate and incubate overnight.

    • Causality: Ensures cells adhere and enter the exponential (log) growth phase. Anti-proliferative agents are most active against rapidly dividing cells; testing on confluent cells yields artificially high IC50 values.

  • Compound Treatment: Treat with serial dilutions of the hydrazone derivatives (1–100 μM) for 48–72 hours.

    • Causality: Captures the dose-dependent response over at least two cell doubling times, allowing for accurate sigmoidal curve fitting and IC50 interpolation.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) per well and incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring, reducing the yellow, water-soluble MTT into insoluble, purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Aspirate media and add 100 μL of DMSO per well.

    • Causality: DMSO completely dissolves the hydrophobic formazan crystals, creating a homogenous colored solution necessary for accurate spectrophotometric quantification.

  • Dual-Wavelength Quantification: Measure absorbance at 570 nm with a reference wavelength of 630 nm.

    • Causality: The 630 nm reading acts as an internal control to subtract background noise caused by cellular debris, condensation, or plate imperfections, ensuring the signal is strictly proportional to viable cell count.

Protocol B: Flow Cytometry for Apoptosis (Annexin V-FITC/PI)
  • Harvesting: Collect both the culture supernatant (floating cells) and trypsinized adherent cells.

    • Causality: Apoptotic cells undergo cytoskeletal collapse and detach from the plate. Discarding the supernatant would falsely lower the calculated apoptotic index.

  • Staining: Incubate with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer containing Ca2+ .

    • Causality: Annexin V binds specifically to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Ca2+ is a strict cofactor required for this binding. PI, a DNA intercalator, only enters cells with compromised membranes (late apoptosis/necrosis).

  • Quadrant Analysis: Analyze via flow cytometer.

    • Causality: This dual-staining self-validates the cellular state: Viable (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+).

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat MTT 3. MTT Incubation (Formazan Generation) Treat->MTT Solubilize 4. DMSO Solubilization (Crystal Dissolution) MTT->Solubilize Read 5. Absorbance Reading (570nm / 630nm) Solubilize->Read

Fig 2: Step-by-step MTT assay workflow for cytotoxicity screening.

Structure-Activity Relationship (SAR) Insights

The superior cytotoxicity of these specific derivatives is not accidental; it is the result of rational drug design:

  • The 5-Bromo Substitution: The addition of a bulky, lipophilic bromine atom at the C5 position of the indole ring is non-negotiable for high potency. It provides a crucial halogen bond interaction within the hydrophobic pocket of the VEGFR-2 ATP-binding site 1[1].

  • The Hydrazone Linker (-NH-N=CH-): This moiety acts as a rigid, planar spacer. It maintains the optimal conformational geometry required for the molecule to act as both a hydrogen bond donor and acceptor with key hinge region amino acids 2[2].

  • Terminal Aryl Modifications: The electronic nature of the terminal ring dictates the final IC50. Electron-donating groups (like the dimethylamino group in 5BDBIC) or specific halogenated thiazoles (like the 4-chlorophenyl in Compound 7d) optimize π -alkyl interactions, drastically lowering the concentration required to induce cytotoxicity 1[1].

References

  • Mahmood, A. A. R., Hassan, O. M., & Tahtamouni, L. H. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. ResearchGate. 1

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. 2

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1H-indazole-3-carboxylic acid hydrazide proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide As a critical active pharmaceutical ingredient (API) intermediate in drug development, 5-Bromo-1H-indazole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide

As a critical active pharmaceutical ingredient (API) intermediate in drug development, 5-Bromo-1H-indazole-3-carboxylic acid hydrazide (CAS 68767-61-3)[] requires stringent operational oversight. Its unique molecular architecture necessitates specialized handling and disposal protocols to ensure laboratory safety, prevent dangerous cross-reactions, and maintain environmental compliance. This guide provides researchers and safety officers with self-validating, step-by-step methodologies for managing this compound from benchtop application to final destruction.

Chemical Profiling & Hazard Causality

To implement an effective safety protocol, one must understand the chemical causality behind the compound's hazards. Do not treat this chemical as generic organic waste; its structural components dictate specific logistical responses:

  • The Bromine Substituent (Halogenation): The presence of a bromine atom classifies this compound and any solutions containing it as halogenated organic waste[2]. When incinerated improperly, halogenated organics can generate highly toxic dioxins and furans. Therefore, they must be strictly segregated from non-halogenated waste to undergo specialized high-temperature incineration equipped with exhaust scrubbers[3].

  • The Hydrazide Group (-CO-NH-NH2): Hydrazides are reactive nitrogen compounds. They act as reducing agents and can exhibit toxicity or skin sensitization properties[4]. They can react exothermically with strong oxidizers, requiring storage and disposal away from incompatible materials.

  • The Indazole Core: As a heterocyclic aromatic compound, it contributes to the overall hydrophobicity and environmental persistence of the molecule, reinforcing the need for complete thermal destruction rather than landfilling.

Table 1: Physicochemical Data & Waste Stream Parameters

ParameterValue / ClassificationOperational Impact
Molecular Weight 255.07 g/mol []Standard gravimetric handling; fine powder requires draft protection.
Halogen Content Contains BromineMandates segregation into the Halogenated waste stream[3].
Functional Group HydrazideReactive/reducing agent; must be isolated from strong oxidizers[4].
Liquid Waste Limit < 75% Container CapacityPrevents over-pressurization from potential vapor expansion[5].

Operational Workflow: Safe Handling & Spill Response

Trustworthiness in laboratory safety requires protocols that minimize exposure before waste is even generated. Every procedure below includes a validation step to ensure operational integrity.

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates[6].

  • PPE Requirements: Don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles.

  • Preparation: Use anti-static weighing boats to prevent the powder from dispersing due to static charge.

    • Self-Validation: Before beginning, pass a gloved hand over the weighing boat. If no powder jumps or clings to the glove, the static charge is sufficiently neutralized.

Step-by-Step Spill Response Protocol
  • Containment: Isolate the area immediately. Do not use water, as it may spread the compound or facilitate skin absorption.

  • Collection: Gently cover the spill with slightly damp absorbent pads to suppress dust, or use a dedicated HEPA-filtered vacuum.

  • Decontamination: Wipe the area with a compatible solvent in which the compound is soluble (e.g., DMSO or methanol), followed by a standard soap and water wash.

  • Waste Generation: All cleanup materials must be treated as hazardous waste[7].

    • Self-Validation: Shine a UV light (if applicable to the specific indazole derivative's fluorescence) or visually inspect the surface against a contrasting background to ensure zero residual powder remains.

Proper Disposal Procedures

Regulatory compliance (e.g., EPA/RCRA) dictates that waste streams be strictly segregated[2]. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and safety risks[3].

Protocol A: Disposal of Solid Waste (Unused Chemical or Spill Cleanup)
  • Packaging: Place the solid waste into a compatible, leak-proof primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Double-Bagging: For highly contaminated spill cleanup materials (pads, paper towels), place them in a clear plastic bag, seal it, and place it inside a second bag[3].

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Hazardous Waste: Solid Halogenated Organic (5-Bromo-1H-indazole-3-carboxylic acid hydrazide)".

  • Storage: Store in a designated solid hazardous waste bin away from strong oxidizers and acids.

    • Self-Validation: Lift the sealed bag or container and invert it gently; if no particulates escape and the label is clearly legible from 3 feet away, the packaging is compliant.

Protocol B: Disposal of Liquid Solutions (e.g., HPLC effluents, reaction mixtures)
  • Segregation: Ensure the receiving waste carboy is strictly designated for Halogenated Organic Solvents[3]. Do NOT pour into standard organic waste (like pure ethanol or acetone).

  • Volume Control: Never fill the liquid waste container beyond 75% capacity to allow for vapor expansion and prevent over-pressurization[5].

  • Labeling: List all solvents and solutes (e.g., "DCM 90%, DMSO 9%, 5-Bromo-1H-indazole-3-carboxylic acid hydrazide 1%") on the waste tag[3].

    • Self-Validation: The container is verified as compliant when no vapor odor is detectable upon closing, and the liquid meniscus rests visibly below the 75% fill line.

Protocol C: Disposal of Contaminated Consumables (PPE, Pipette Tips)
  • Collection: Pipette tips, microcentrifuge tubes, and contaminated gloves must not go into general trash or biohazard bags[3].

  • Segregation: Place them in a puncture-resistant container or a dedicated heavy-duty bag designated for chemically contaminated labware[7].

  • Labeling: Label as "Hazardous Waste: Chemically Contaminated Consumables (Halogenated)".

Disposal Workflow Visualization

The following decision matrix illustrates the logical routing of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide waste to ensure strict compliance with halogenated disposal standards.

WasteDisposalWorkflow Start 5-Bromo-1H-indazole-3-carboxylic acid hydrazide Waste CondSolid Solid Powder (Unused/Spill Cleanup) Start->CondSolid CondLiquid Dissolved in Solvent (e.g., DMSO, DCM) Start->CondLiquid CondPPE Contaminated Consumables (Tips, Gloves, Vials) Start->CondPPE ContSolid Solid Hazardous Waste Container CondSolid->ContSolid Double-bagged or sealed vial ContHalo Halogenated Organic Liquid Waste Stream CondLiquid->ContHalo Fill <75% capacity CondPPE->ContSolid Sealed bag Treatment High-Temperature Incineration (EPA Compliant Facility) ContSolid->Treatment Licensed Vendor ContHalo->Treatment Licensed Vendor

Figure 1: Decision matrix and disposal workflow for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.

References

  • CAS 68767-61-3 (5-Bromo-1H-indazole-3-carboxylic acid hydrazide) - BOC Sciences. bocsci.com.
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste
  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca.
  • Hazardous Waste Guide - UTIA Safety Office. tennessee.edu.
  • p-Toluenesulfonylhydrazide-344295-58-5.docx - research: UGA. uga.edu.
  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. bu.edu.
  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.

Sources

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5-Bromo-1H-indazole-3-carboxylic acid hydrazide
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